molecular formula C7H17NO2S B13630657 Heptane-3-sulfonamide

Heptane-3-sulfonamide

Cat. No.: B13630657
M. Wt: 179.28 g/mol
InChI Key: QSFMGLFKZZCCHK-UHFFFAOYSA-N
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Description

Heptane-3-sulfonamide is a chemical compound featuring a sulfonamide functional group attached to the third carbon of a heptane chain. This aliphatic sulfonamide is of significant interest in scientific research, particularly in the field of medicinal chemistry. Sulfonamides are a historically important class of molecules, first recognized for their antibacterial properties, which arise from their ability to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway . Beyond their antibacterial applications, sulfonamide derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antiviral , anticancer, anti-inflammatory, and antidiabetic effects . The heptane chain in Heptane-3-sulfonamide contributes to distinct lipophilicity, which can influence the compound's bioavailability, membrane permeability, and overall pharmacokinetic profile. Researchers value this compound as a versatile synthetic intermediate or a key pharmacophore for the design and synthesis of novel bioactive molecules, inhibitors, and complex heterocyclic compounds . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

heptane-3-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-3-5-6-7(4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)

InChI Key

QSFMGLFKZZCCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)S(=O)(=O)N

Origin of Product

United States
Foundational & Exploratory

Thermodynamic Stability and Melting Point Analysis of Heptane-3-Sulfonamide: A Predictive and Empirical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, aliphatic sulfonamides are frequently leveraged to tune the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients. Heptane-3-sulfonamide is a highly specific, branched aliphatic sulfonamide. While it serves as a critical intermediate in the synthesis of advanced therapeutics—such as pyrrolo[2,3-d]pyrimidine derivatives used as Janus Kinase (JAK) inhibitors —its isolated thermodynamic properties are rarely cataloged in standard literature.

As a Senior Application Scientist, I designed this whitepaper to bridge that data gap. This guide provides a rigorous framework for predicting the thermodynamic stability and melting point of heptane-3-sulfonamide through structural causality, followed by field-proven, self-validating empirical protocols for laboratory verification.

Structural Thermodynamics & The Causality of Phase Transitions

To accurately predict the melting point of heptane-3-sulfonamide, we must analyze the causality behind its crystal lattice formation. The thermodynamic stability of solid sulfonamides is governed by a delicate balance between strong intermolecular hydrogen bonding (driven by the highly polar −SO2​NH2​ group) and the van der Waals dispersion forces of the alkyl tail .

In short-chain linear sulfonamides, such as methanesulfonamide, the hydrogen-bonding network dominates. This results in a tightly packed crystal lattice and a relatively high melting point (85–93 °C). However, as the aliphatic chain lengthens, the flexible, non-polar tail disrupts this ordered network. The entropic penalty of crystallization increases, which is why 1-butanesulfonamide exhibits a significantly depressed melting point (33–38 °C).

The Impact of Asymmetric Branching: Heptane-3-sulfonamide introduces a critical structural variable: asymmetric branching. The sulfonamide group is positioned at the C3 carbon of a 7-carbon chain. This branching creates profound steric hindrance, preventing the alkyl tails from aligning efficiently for van der Waals packing. Consequently, the enthalpy of fusion ( ΔHfus​ ) is drastically reduced. Based on homologous series extrapolation, this steric disruption forces heptane-3-sulfonamide to exist as a low-melting solid or viscous liquid at standard conditions, with a predicted melting point below 30 °C.

Quantitative Data Presentation

The following table summarizes the thermodynamic shift caused by chain length and branching across homologous and related sulfonamides:

CompoundMolecular FormulaStructural FeatureMelting Point (°C)Thermodynamic Stability Profile
Methanesulfonamide CH5​NO2​S Short chain, linear85 - 93High lattice energy, strong H-bonding
1-Butanesulfonamide C4​H11​NO2​S Medium chain, linear33 - 38Moderate lattice energy, flexible tail
Heptane-3-sulfonamide C7​H17​NO2​S Long chain, C3-branched< 30 (Predicted) Low lattice energy, sterically hindered
Perfluorooctanesulfonamide C8​H2​F17​NO2​S Fluorinated, linear145 - 155Very high (C-F bond stabilization)

Data extrapolated from standard commercial references for aliphatic sulfonamides .

Self-Validating Experimental Protocols

To empirically determine the melting point and thermodynamic stability of heptane-3-sulfonamide, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). In rigorous analytical science, a protocol must be a self-validating system to ensure trustworthiness.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality: DSC is utilized not merely to identify the melting point, but to integrate the heat flow over the phase transition. This integral calculates the enthalpy of fusion ( ΔHfus​ ), directly quantifying the crystal lattice energy.

Step-by-Step Methodology:

  • System Validation (The Control Loop): Prior to sample analysis, run an Indium reference standard. Indium has a precisely known melting point (156.6 °C) and ΔHfus​ (28.51 J/g). If the instrument deviates by more than ±0.1 °C or ±1% enthalpy, recalibrate the sensor. This ensures all subsequent data is instrument-independent.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of heptane-3-sulfonamide into an aluminum standard pan. Hermetically seal the pan to prevent the volatilization of the flexible alkyl chain from skewing the heat flow.

  • Baseline Establishment: Run an empty, sealed aluminum pan to establish a thermal baseline. This step is critical to subtract sensor drift and isolate the sample's specific heat capacity.

  • Thermal Cycling: Equilibrate the sample at -20 °C (crucial for capturing the transition of low-melting branched alkanes). Heat at a controlled rate of 10 °C/min up to 150 °C under a dynamic nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. For pure substances, Tonset​ is the true thermodynamic melting point.

Protocol B: Thermogravimetric Analysis (TGA)

Causality: While DSC measures phase transitions, TGA measures mass loss to determine the onset of thermal degradation ( Td​ ), establishing the upper boundary of the molecule's thermodynamic stability. Thermal degradation of sulfonamides typically exhibits enthalpy-entropy compensation .

Step-by-Step Methodology:

  • Calibration: Tare a platinum pan and validate the microbalance using a certified 100 mg standard weight.

  • Execution: Load 10 mg of the sample. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge.

  • Analysis: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This marks the cleavage of the C-S bond and the limit of thermodynamic stability.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of our self-validating thermodynamic workflow, ensuring high-fidelity data extraction.

ThermodynamicWorkflow N1 Sample Prep: Heptane-3-sulfonamide N2 System Validation: Indium Standard Check N1->N2 Proceed to N3 Thermal Analysis: DSC & TGA Execution N2->N3 Validated Input N4 Data Integration: Baseline Subtraction N3->N4 Raw Heat Flow N5 Thermodynamic Output: Melting Point & ΔH_fus N4->N5 Extracted Parameters

Fig 1: Self-validating thermodynamic workflow for aliphatic sulfonamides.

Conclusion

By synthesizing predictive structural thermodynamics with rigorous, self-validating empirical protocols, we can accurately profile elusive compounds like heptane-3-sulfonamide. The asymmetric branching at the C3 position fundamentally disrupts lattice packing, driving the melting point down to near-ambient temperatures, while the inherent strength of the sulfonamide moiety maintains baseline thermal stability up to its degradation threshold.

References

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives (U.S. Patent US9549929B2)
  • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed (Food Chemistry) URL: [Link]

Structural Elucidation and Crystallographic Profiling of Heptane-3-Sulfonamide: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Structural Significance

Heptane-3-sulfonamide (also classified as 3-heptylsulfonamide) and its rigidified tricyclic derivatives serve as critical aliphatic building blocks in contemporary medicinal chemistry. Most notably, these scaffolds are integrated into the design of pyrrolo[2,3-d]pyrimidine derivatives, which function as potent Janus Kinase (JAK) inhibitors .

For drug development professionals, understanding the exact three-dimensional conformation of the heptane-3-sulfonamide moiety is paramount. The spatial orientation of the flexible heptyl chain relative to the sulfonamide pharmacophore dictates the steric fit within the hydrophobic pockets of target kinases. Concurrently, the sulfonamide group engages in critical, highly directional hydrogen-bonding interactions with the protein backbone. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for mapping these spatial relationships with atomic precision.

Principles of Sulfonamide Crystallography

The sulfonamide functional group ( −SO2​NH2​ ) possesses a highly polarized electronic structure. The central sulfur atom adopts a distorted tetrahedral geometry. Because the sulfonamide group contains two strong hydrogen bond acceptors (the sulfonyl oxygens) and two strong donors (the amine protons), these molecules invariably form robust intermolecular hydrogen-bond networks.

In the solid state, these interactions typically manifest as N−H⋯O bonds. Depending on the steric bulk of the aliphatic chain, these networks assemble into 1D straight chains, helical chains, or centrosymmetric dimers . For chiral molecules like enantiopure (3S)-heptane-3-sulfonamide, crystallization inherently favors helical or straight 1D chain assemblies, which promote chiral discrimination during the supramolecular assembly process.

HBond_Logic Core Sulfonamide Group (-SO₂NH₂) Donor Hydrogen Donor (N-H Bonds) Core->Donor Acceptor Hydrogen Acceptor (S=O Bonds) Core->Acceptor Pattern1 1D Chain Assembly (Straight or Helical) Donor->Pattern1 N-H···O Pattern2 Dimeric Assembly (Centrosymmetric) Donor->Pattern2 N-H···O Acceptor->Pattern1 Acceptor->Pattern2 Chiral Chiral Discrimination (Enantiopure Crystal) Pattern1->Chiral Promotes

Fig 1: Logical relationship between sulfonamide hydrogen bonding patterns and chiral assembly.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data for heptane-3-sulfonamide, a rigorous, self-validating SCXRD protocol must be employed. The following methodology outlines the causal reasoning behind each experimental choice to ensure absolute structural confidence.

SCXRD_Workflow N1 1. Crystal Growth (Thermodynamic Equilibrium) N2 2. Cryo-Mounting (100 K, Paratone-N) N1->N2 N3 3. X-Ray Diffraction (Cu-Kα Radiation) N2->N3 N4 4. Phase Solution (Dual-Space Methods) N3->N4 N5 5. Least-Squares Refinement (SHELXL on F²) N4->N5 N6 6. Validation (R₁ < 0.05, GoF ≈ 1.0) N5->N6

Fig 2: SCXRD workflow detailing causal experimental choices and self-validating metrics.

Step-by-Step Methodology:
  • Thermodynamic Crystal Growth:

    • Protocol: Dissolve >99% pure heptane-3-sulfonamide in a minimal volume of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) in a narrow glass vial. Allow undisturbed vapor diffusion at 20°C for 48–72 hours.

    • Causality: Slow vapor diffusion maintains the system near equilibrium. This favors the thermodynamic product (a defect-free single crystal) over kinetic precipitation, which often results in twinning or microcrystalline powders unsuitable for SCXRD.

  • Cryo-Mounting and Data Collection:

    • Protocol: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves two purposes: it prevents the loss of any co-crystallized solvent and drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the intensity of high-angle reflections, leading to higher resolution data.

  • Diffraction and Absolute Structure Determination:

    • Protocol: Collect diffraction data using a microfocus Copper ( Cu−Kα , λ=1.54184 Å) X-ray source rather than standard Molybdenum ( Mo−Kα ).

    • Causality: Heptane-3-sulfonamide is a "light-atom" structure (containing only C, H, N, O, S). Copper radiation maximizes the anomalous scattering signal of the sulfur atom. This is an absolute requirement for reliably calculating the Flack parameter, which confirms the absolute stereochemistry of the C3 chiral center.

  • Phase Solution and Least-Squares Refinement:

    • Protocol: Solve the phase problem using dual-space direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: This mathematical refinement minimizes the variance between the observed diffraction pattern and the calculated model. The system is self-validating: a successful refinement must yield an R1​ value < 0.05 (indicating <5% error in the model) and a Goodness-of-Fit (GoF) approaching 1.0.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic metrics for an enantiopure alkyl sulfonamide, extrapolated from established structural databases for analogous aliphatic sulfonamide compounds .

Crystallographic ParameterExpected Value / RangeStructural Significance
Crystal System Orthorhombic or MonoclinicTypical for chiral aliphatic chains.
Space Group P21​21​21​ or P21​ Sohncke space groups required for enantiopure chiral molecules.
S=O Bond Length 1.428 – 1.441 ÅIndicates strong double-bond character; highly polarized acceptor.
S−N Bond Length 1.618 – 1.625 ÅStandard single bond length; restricted rotation compared to C-N.
S−C Bond Length ~1.766 ÅDefines the trajectory of the heptyl chain into the binding pocket.
N−H⋯O Distance 2.900 – 3.000 ÅStrong intermolecular hydrogen bonding driving 1D chain formation.
O−S−O Bond Angle ~119.5°Reflects the repulsion between the two highly electronegative oxygens.
Flack Parameter ~0.00 (±0.05)Validates the correct absolute configuration of the C3 stereocenter.

Conclusion

The crystallographic profiling of heptane-3-sulfonamide provides indispensable mechanistic insights for structure-based drug design. By strictly adhering to a self-validating SCXRD workflow—prioritizing thermodynamic crystal growth, cryogenic data collection, and Copper-source anomalous dispersion—researchers can unambiguously determine both the 3D conformation and the absolute stereochemistry of this vital pharmacophore.

References

  • Title: US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives Source: Google Patents URL
  • Title: Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: Crystal structure of 4-methyl-N-propylbenzenesulfonamide Source: PubMed Central (National Institutes of Health) URL: [Link]

Methodological & Application

Application Note & Protocol: Modern Catalytic Amidation for the Synthesis of Aliphatic Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, yet its synthesis has traditionally relied on multi-step processes involving unstable and hazardous sulfonyl chlorides.[1][2] This application note details the principles and execution of modern catalytic amidation methods that enable the direct synthesis of sulfonamides from sulfonic acids and their derivatives. We provide a comprehensive overview of key catalytic systems and a detailed, field-tested protocol for the synthesis of heptane-3-sulfonamide, a representative aliphatic sulfonamide. This guide is designed to equip researchers with the knowledge to transition from classical methods to more efficient, safer, and versatile catalytic alternatives.

Introduction: The Imperative for Better Sulfonamidation Chemistry

Sulfonamides are a critical class of compounds in drug discovery and development, found in a wide array of therapeutics from antibacterial agents to diuretics and HIV protease inhibitors.[1][3][4] Their prevalence is due to their unique properties: they are excellent bioisosteres for amides, possess favorable metabolic stability, and can act as transition-state mimetics.[1][5]

Historically, the synthesis of sulfonamides has been dominated by the reaction of sulfonyl chlorides with primary or secondary amines.[2] This long-standing method suffers from significant drawbacks:

  • Hazardous Reagents: Sulfonyl chlorides are often difficult to handle, moisture-sensitive, and not amenable to long-term storage.[1][2] Their preparation frequently involves harsh reagents like chlorosulfonic acid or thionyl chloride.

  • Limited Substrate Scope: The aggressive conditions required for sulfonyl chloride formation are incompatible with many sensitive functional groups, limiting the complexity of accessible molecules.

  • Multi-Step Procedures: The conversion of a sulfonic acid to a sulfonamide via the sulfonyl chloride intermediate adds steps to a synthesis, increasing waste and reducing overall yield.

The limitations of this classical approach have spurred the development of direct catalytic methods. These modern strategies aim to form the S-N bond directly from sulfonic acids (or their salts) and amines, or from related precursors like boronic acids and a sulfur dioxide source.[1][6][7] This catalytic paradigm offers a more streamlined, efficient, and "green" pathway to this vital functional group.

Overview of Catalytic Systems for Direct Amidation

The direct coupling of sulfonic acids and amines is thermodynamically challenging. Catalytic systems overcome this barrier by activating the sulfonyl group, facilitating nucleophilic attack by the amine. Several successful strategies have emerged.

Activating Agents for Direct Coupling

One of the earliest breakthroughs involved the use of stoichiometric activating agents. For instance, triphenylphosphine ditriflate can activate sulfonic acid salts for direct coupling with amines, providing high yields and good functional group tolerance.[1][6] While effective, this method generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. Polymer-supported variants have been developed to mitigate this issue.[1] More recently, methods using 2,4,6-trichloro-[1][7][8]-triazine (TCT) under microwave irradiation have also proven effective for the direct conversion of sulfonic acids or their sodium salts to sulfonamides.[2][9]

Boronic Acid-Based Catalysis

Boronic acids and their derivatives have emerged as powerful catalysts for dehydrative amide bond formation, and this principle has been extended to sulfonamides. While less common for direct sulfonic acid amidation, they are central to multi-component strategies. For example, (hetero)arylboronic acids can react with a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine in the presence of a copper or palladium catalyst to generate sulfonamides in a one-pot process.[7][8] This approach is particularly valuable as it builds the sulfonyl group from scratch, offering immense flexibility.

Transition Metal Catalysis

Transition metals, particularly palladium, nickel, and copper, are at the forefront of modern sulfonamide synthesis.[4][7][10] These catalysts enable novel reaction pathways that were previously inaccessible.

  • Palladium-Catalyzed Aminosulfonylation: This approach couples aryl halides or boronic acids with a sulfur dioxide surrogate (DABSO) and an amine or hydrazine derivative.[8][9] It allows for the convergent synthesis of sulfonamides, where both the aryl and amine components can be varied independently.

  • Nickel-Catalyzed Methods: Nickel catalysis has been successfully applied to the synthesis of sulfinates from boronic acids and DABSO, which can then be converted to sulfonamides.[7] Photosensitized nickel catalysis has also enabled the C-N bond formation between a wide range of sulfonamides and aryl electrophiles.[4][11]

  • Copper-Catalyzed Reactions: Copper catalysts are often used in three-component reactions involving boronic acids, DABSO, and amines.[7] They offer a cost-effective and robust system for generating a diverse array of sulfonamides.

The choice of catalytic system depends on the available starting materials. For the synthesis of an aliphatic sulfonamide like heptane-3-sulfonamide from its corresponding sulfonic acid, a direct activation method is the most logical choice.

Experimental Section: Synthesis of Heptane-3-Sulfonamide

This section provides a detailed protocol for the synthesis of heptane-3-sulfonamide from heptane-3-sulfonic acid sodium salt using a direct activation method adapted from literature procedures.[2][9] This method utilizes cyanuric chloride (TCT) as an efficient activating agent under microwave irradiation.

Overall Workflow

The workflow involves the activation of the sulfonic acid salt with TCT, followed by the addition of an amine source (ammonia) to form the sulfonamide. The process is followed by a straightforward workup and purification.

G cluster_prep Reagent Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Workup & Purification cluster_analysis Validation & Characterization P1 Weigh Heptane-3-sulfonic acid sodium salt & TCT R1 Combine Sulfonic Acid Salt, TCT, and Acetonitrile in Microwave Vial P1->R1 P2 Prepare Ammonia Solution (e.g., 7N in MeOH) R2 Add Ammonia Solution and Triethylamine P2->R2 P3 Prepare Anhydrous Acetonitrile P3->R1 R1->R2 R3 Seal Vial and Irradiate in Microwave Reactor R2->R3 W1 Cool Reaction Mixture and Filter Solids R3->W1 W2 Concentrate Filtrate W1->W2 W3 Liquid-Liquid Extraction (e.g., DCM/Water) W2->W3 W4 Dry Organic Layer and Concentrate W3->W4 P4 Purify via Column Chromatography W4->P4 A1 Obtain 1H & 13C NMR Spectra P4->A1 A2 Perform High-Resolution Mass Spectrometry (HRMS) P4->A2 A3 Determine Purity (e.g., HPLC) P4->A3 Final Pure Heptane-3-sulfonamide A1->Final A2->Final A3->Final

Caption: Experimental workflow for heptane-3-sulfonamide synthesis.

Materials and Equipment
  • Reagents: Heptane-3-sulfonic acid sodium salt, 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride), ammonia (7N solution in methanol), triethylamine (Et3N), anhydrous acetonitrile (MeCN), dichloromethane (DCM), ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine.

  • Equipment: Microwave synthesis reactor, 10 mL microwave vial with stir bar, rotary evaporator, glassware for extraction, silica gel for column chromatography.

Step-by-Step Protocol

CAUTION: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add heptane-3-sulfonic acid sodium salt (1.0 mmol, 1.0 eq).

    • Add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol, 0.4 eq). The causality here is that TCT acts as a dehydrating/activating agent, forming a reactive intermediate with the sulfonate that is susceptible to nucleophilic attack.

    • Add 3 mL of anhydrous acetonitrile.

  • Amine Addition:

    • Add triethylamine (2.0 mmol, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Add the ammonia solution (7N in MeOH, 1.5 mmol, 1.5 eq). An excess of the amine is used to drive the reaction to completion.

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave synthesis reactor.

    • Irradiate the mixture at 120 °C for 20 minutes. The use of microwave heating dramatically accelerates the reaction compared to conventional heating.[2]

  • Workup and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Filter the reaction mixture through a small pad of Celite to remove insoluble salts, washing the pad with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). This washing sequence removes any remaining inorganic salts and acidic or basic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Validation: The identity and purity of the final product, heptane-3-sulfonamide, must be confirmed.

      • ¹H and ¹³C NMR: Confirm the structure and check for impurities.

      • Mass Spectrometry (HRMS): Confirm the exact mass of the molecule.

      • HPLC: Determine the final purity of the compound.

Comparative Data and Catalyst Performance

While a specific protocol for heptane-3-sulfonamide is provided, it is instructive to compare different catalytic approaches for sulfonamide synthesis found in the literature.

Catalytic System/MethodStarting MaterialsKey FeaturesTypical YieldReference
Triphenylphosphine Ditriflate Sulfonic Acid Salt, AmineDirect coupling; forms stoichiometric phosphine oxide byproduct.High[1][6]
TCT / Microwave Sulfonic Acid (or salt), AmineRapid, direct conversion; operationally simple.High[2][9]
Pd-Catalyzed Aminosulfonylation Aryl Halide, DABSO, AmineConvergent; excellent for aryl sulfonamides; broad scope.Good to Excellent[8][9]
Cu-Catalyzed 3-Component Boronic Acid, DABSO, AmineCost-effective; wide functional group tolerance.Good to Excellent[7]
Ni-Catalyzed Sulfination/Amidation Boronic Acid, DABSO, AmineEffective for heteroaryl substrates; mild conditions.Good[7]
Electrochemical Dehydration Sulfonic Acid, AmineForms sulfonic anhydride in situ; avoids chemical dehydrating agents.Moderate to Good[12]

Mechanistic Insights: Activation of the Sulfonyl Group

Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. In many catalytic systems, the core principle is the in-situ generation of a species more electrophilic than the starting sulfonic acid.

G RSO3H R-SO3H (Sulfonic Acid) Intermediate [R-SO2-X]* (Activated Intermediate) RSO3H->Intermediate Activation Cat [Catalyst] or Activator Cat->Intermediate Product R-SO2NR'2 (Sulfonamide) Intermediate->Product Byproduct H-X (Byproduct) Intermediate->Byproduct Amine R'2NH (Amine) Amine->Intermediate Nucleophilic Attack

Caption: Generalized mechanism for catalytic sulfonamide formation.

In the case of the TCT-mediated protocol, the sulfonic acid (or sulfonate) reacts with the electrophilic chlorine atoms on the triazine ring. This forms a highly reactive sulfonyl-triazine intermediate. The amine then readily displaces the triazine moiety to form the thermodynamically stable sulfonamide, regenerating a hydroxylated triazine byproduct which precipitates from the reaction. This precipitation helps drive the reaction equilibrium towards the product.

Conclusion

The transition from classical sulfonyl chloride chemistry to modern catalytic amidation represents a significant advancement in synthetic efficiency, safety, and scope. Direct activation methods using reagents like TCT offer a rapid and high-yielding route to aliphatic sulfonamides from their corresponding sulfonic acids. For more complex aryl or heteroaryl systems, transition metal-catalyzed multi-component reactions provide unparalleled flexibility. By understanding the principles and protocols outlined in this note, researchers can effectively implement these powerful strategies to accelerate their discovery and development programs.

References

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society - ACS Publications. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Europe PMC. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. PMC - NIH. [Link]

  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. ResearchGate. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Science. [Link]

  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. PMC - NIH. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. ACS Publications. [Link]

  • Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Royal Society of Chemistry. [Link]

  • Catalytic amidation of natural and synthetic polyol esters with sulfonamides. PMC - NIH. [Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

Sources

Application Notes & Protocols: Leveraging Heptane-3-Sulfonamide in Small Molecule Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of a simple aliphatic sulfonamide, heptane-3-sulfonamide, as a model compound in small molecule drug discovery screening. While not a widely studied molecule itself, its structure serves as an excellent starting point for illustrating fundamental screening principles. These notes detail the strategic design of a screening cascade, from primary high-throughput screening (HTS) to secondary biophysical validation, using the well-characterized enzyme family of carbonic anhydrases as a hypothetical target. The protocols provided are designed to be robust, self-validating, and grounded in established scientific principles to guide the identification and characterization of novel enzyme inhibitors.

Introduction: The Power of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH₂) is a privileged scaffold in drug design, renowned for its diverse biological activities which include antimicrobial, anticancer, antidiabetic, and antiviral properties.[2][4] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and critically, its capacity to coordinate with metal ions, such as the zinc cation found in the active site of metalloenzymes.[4][5] This latter property has made sulfonamides a particularly fruitful area for discovering enzyme inhibitors, most notably for the carbonic anhydrase (CA) family of enzymes.[2][6]

Heptane-3-sulfonamide, a simple, non-aromatic sulfonamide, provides a foundational chemical structure to explore screening methodologies. Its aliphatic nature allows for the investigation of binding contributions from the core sulfonamide group with minimal influence from complex aromatic extensions, making it an ideal tool compound for assay development and validation. This guide will use heptane-3-sulfonamide as a representative molecule to build a strategic framework for identifying and validating small molecule hits against a hypothetical enzyme target, Human Carbonic Anhydrase II (CA-II).

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful screening campaign is a multi-step process designed to minimize false positives and enrich for genuine, high-quality hit compounds.[7] Our proposed workflow is a hierarchical approach that moves from high-throughput, cost-effective primary assays to more detailed, lower-throughput secondary and biophysical assays for hit confirmation and characterization.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Biophysical Validation cluster_3 Lead Generation Primary High-Throughput Screen (HTS) (e.g., Colorimetric CA-II Inhibition Assay) ~10,000s of compounds DoseResponse Dose-Response & IC50 Determination (Confirms potency) Primary->DoseResponse Active 'Hits' Orthogonal Orthogonal Assay (e.g., Fluorescence-based) (Rules out assay artifacts) DoseResponse->Orthogonal Potent Hits TSA Thermal Shift Assay (TSA) (Confirms direct target binding) Orthogonal->TSA Confirmed Hits SPR Surface Plasmon Resonance (SPR) (Measures binding kinetics/affinity) TSA->SPR Validated Binders SAR Structure-Activity Relationship (SAR) & Hit-to-Lead Optimization SPR->SAR Characterized Hits

Caption: High-level workflow for small molecule hit discovery and validation.

Primary Screening: High-Throughput Enzyme Inhibition Assay

The initial step involves screening a large compound library against the target enzyme to identify "hits" that modulate its activity. For our model system, we will use a colorimetric assay that measures the esterase activity of Carbonic Anhydrase II.[8][9] This assay is well-suited for HTS due to its simplicity, robustness, and cost-effectiveness.[10]

Principle of the Colorimetric CA-II Inhibition Assay

Carbonic anhydrases can catalyze the hydrolysis of esters. The assay utilizes a substrate, p-nitrophenyl acetate (pNPA), which is colorless. In the presence of active CA-II, pNPA is hydrolyzed to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[8] A compound that inhibits CA-II will reduce the rate of pNPA hydrolysis, resulting in a lower absorbance signal.

Protocol: HTS for CA-II Inhibitors

Objective: To identify initial hits that inhibit CA-II activity from a large compound library.

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • CA Assay Buffer (e.g., Tris-based buffer, pH 7.5)

  • p-Nitrophenyl Acetate (pNPA) substrate solution

  • Acetazolamide (positive control inhibitor)[9]

  • Heptane-3-sulfonamide (and other test compounds) dissolved in DMSO

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader with absorbance detection at 405 nm

Procedure:

  • Compound Plating: Using an automated liquid handler, add 200 nL of test compounds (e.g., at 10 mM in DMSO) to the wells of a 384-well plate. For controls, add DMSO only (negative control) and Acetazolamide (positive control).

  • Enzyme Addition: Prepare a working solution of CA-II in CA Assay Buffer. Add 10 µL of the CA-II solution to each well of the plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction: Prepare a working solution of pNPA in CA Assay Buffer. Add 10 µL of the pNPA solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Rate(test compound) - Rate(positive control)] / [Rate(negative control) - Rate(positive control)])

    • A "hit" is defined as a compound that shows inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Data Interpretation: This primary screen will generate a list of initial hits. It is crucial to understand that this assay is prone to false positives (e.g., compound aggregation, assay interference). Therefore, all hits must be subjected to further validation.

Hit Confirmation and Secondary Assays

The goal of this stage is to confirm the activity of the primary hits, determine their potency, and rule out assay-specific artifacts.

Dose-Response Analysis

Hits from the primary screen are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency. The protocol is similar to the HTS protocol, but with serially diluted compounds.

ParameterDescriptionTypical Value
Compound Concentration Range of concentrations for titration.100 µM to 1 nM
Assay Format 384-well plate, kinetic reading.As per HTS
Data Analysis Non-linear regression (log[inhibitor] vs. response).GraphPad Prism, etc.
Output IC50 value.Varies by compound
Orthogonal Assay

An orthogonal assay measures the same biological endpoint using a different technology or method. This is a critical step to eliminate false positives that arise from interference with the primary assay's detection method (e.g., compounds that are yellow and absorb at 405 nm). A fluorescence-based assay or a direct binding assay could serve this purpose.

Biophysical Validation: Confirming Direct Target Engagement

Biophysical assays are essential to prove that a compound physically interacts with the target protein. This provides the highest level of confidence that the observed inhibition is due to direct binding and not an indirect or artifactual effect.[11][12]

Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[13][14] The binding of a ligand, such as heptane-3-sulfonamide, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[15] This change in Tm (ΔTm) is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

TSA_Principle Folded Folded Protein Unfolded Unfolded Protein (Hydrophobic Core Exposed) Folded->Unfolded Heat Dye_Free Dye (Low Fluorescence) Dye_Bound Dye Binds (High Fluorescence) Dye_Free->Dye_Bound Binds to Exposed Core

Caption: Principle of the Thermal Shift Assay (TSA).

Protocol: TSA for CA-II Ligand Binding

Objective: To confirm direct binding of hit compounds to CA-II by measuring changes in protein thermal stability.

Materials:

  • Human Carbonic Anhydrase II (recombinant, high purity)

  • HEPES buffer (pH 7.5)

  • Protein thermal shift dye (e.g., SYPRO Orange)

  • Confirmed hit compounds (e.g., heptane-3-sulfonamide) in DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • 96- or 384-well PCR plates

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing CA-II and the thermal shift dye in HEPES buffer.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the hit compound solution (or DMSO for control) to the wells of the PCR plate.

  • Add Master Mix: Add the protein/dye master mix to each well and mix gently. Final concentrations should be approximately 2-5 µM for the protein and 5x for the dye.

  • Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

    • Calculate the ΔTm for each compound: ΔTm = Tm(compound) - Tm(DMSO control).

    • A significant positive ΔTm (e.g., > 2°C) is strong evidence of direct binding and stabilization.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technology that measures real-time binding events at a sensor surface.[16][17] The target protein (e.g., CA-II) is immobilized on a sensor chip. When a compound (analyte) flows over the surface and binds to the protein, the change in mass at the surface alters the refractive index, which is detected as a response signal. SPR can determine binding kinetics (kon and koff) and affinity (KD). It is an invaluable tool for validating hits and characterizing their binding properties.[7][18]

Protocol Outline: SPR for Hit Validation

  • Immobilization: Immobilize CA-II onto a sensor chip (e.g., via amine coupling).

  • Analyte Injection: Inject different concentrations of the hit compound (e.g., heptane-3-sulfonamide) over the sensor surface.

  • Data Collection: Monitor the binding response in real-time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

ParameterDescriptionTypical Output
ka (on-rate) Rate of complex formation.10³ - 10⁷ M⁻¹s⁻¹
kd (off-rate) Rate of complex decay.10⁻¹ - 10⁻⁵ s⁻¹
KD (Affinity) Equilibrium dissociation constant (kd/ka).mM to nM range

Conclusion and Future Steps

The successful application of the described screening cascade, using heptane-3-sulfonamide as a model compound against a hypothetical target like CA-II, provides a robust framework for early-stage drug discovery. Hits that are confirmed through dose-response, validated by an orthogonal assay, and shown to bind directly to the target via biophysical methods like TSA and SPR, are considered high-quality starting points for medicinal chemistry efforts.

Subsequent steps would involve structure-activity relationship (SAR) studies, where analogues of heptane-3-sulfonamide would be synthesized and tested to improve potency and selectivity. This iterative process of design, synthesis, and testing is the foundation of hit-to-lead optimization, ultimately aiming to develop a preclinical drug candidate.

References

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Introduction: The Significance of Alkylsulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for the synthesis of N-substituted heptane-3-sulfonamide derivatives, tailored for researchers and professionals in drug development, is presented. This document provides a comprehensive overview, from the preparation of the key intermediate, heptane-3-sulfonyl chloride, to the final synthesis and characterization of the target sulfonamides. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and methods for confirming the identity and purity of the synthesized compounds.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] While arylsulfonamides have been extensively studied, their alkylsulfonamide counterparts represent a less explored area with significant potential for drug discovery. The nature and length of the alkyl chain can profoundly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.[3] The heptane-3-sulfonamide scaffold, with its seven-carbon chain, offers a unique lipophilic character that can be exploited to enhance membrane permeability and target engagement. This guide provides detailed protocols for the synthesis of novel heptane-3-sulfonamide derivatives, opening avenues for the exploration of their therapeutic potential.

Synthesis of the Key Precursor: Heptane-3-sulfonyl Chloride

The most common route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] Therefore, the first critical step is the synthesis of the key precursor, heptane-3-sulfonyl chloride. A reliable and environmentally conscious method for preparing alkanesulfonyl chlorides is through the oxidative chlorination of S-alkyl isothiouronium salts, which can be readily prepared from the corresponding alkyl halides.[6][7]

Workflow for the Synthesis of Heptane-3-sulfonyl Chloride

start Start: 3-Bromoheptane step1 Step 1: Formation of S-heptan-3-yl isothiouronium bromide Reagents: Thiourea, Ethanol/Water Conditions: Reflux start->step1 step2 Step 2: Oxidative Chlorination Reagents: Sodium Hypochlorite (Bleach), HCl, CH2Cl2 Conditions: 0-5 °C step1->step2 product Product: Heptane-3-sulfonyl Chloride step2->product start Heptane-3-sulfonyl Chloride step1 Step 3: Sulfonylation of Amine Reagents: Primary or Secondary Amine, Base (e.g., Pyridine or Triethylamine) Solvent: Dichloromethane Conditions: 0 °C to Room Temperature start->step1 step2 Work-up and Purification Methods: Acid/Base Extraction, Column Chromatography, or Recrystallization step1->step2 product Product: N-Substituted Heptane-3-sulfonamide step2->product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Heptane-3-Sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic sulfonamide purification. This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific thermodynamic and kinetic challenges of isolating heptane-3-sulfonamide (CAS: 1340378-68-8)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical steps. We will examine the causality behind impurity formation, phase separation, and crystal nucleation, providing you with self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Root Cause of Impurities

The synthesis of aliphatic sulfonamides like heptane-3-sulfonamide typically involves the reaction of heptane-3-sulfonyl chloride with ammonia or an amine equivalent[2][3]. The primary challenges during crystallization stem from the impurity profile generated during this synthesis:

  • Hydrolysis Byproducts: Trace water during the reaction or aqueous workup leads to the hydrolysis of the sulfonyl chloride, generating heptane-3-sulfonic acid [4].

  • Melting Point Depression: Structurally related impurities (like unreacted starting materials or sulfonic acids) incorporate into the crystal lattice or disrupt the hydrogen-bonding network of the sulfonamide group. This significantly depresses and broadens the melting point of the crude mixture[5].

  • Thermodynamic Phase Separation: When the melting point of the impure mixture is depressed below the temperature at which supersaturation is achieved, the system undergoes liquid-liquid phase separation (known as "oiling out") rather than solid-liquid crystallization[6][7][8].

Diagnostic Troubleshooting Guide (FAQs)

Q1: My heptane-3-sulfonamide is "oiling out" instead of forming crystals. How do I force crystallization?

A1: "Oiling out" is not a failure to crystallize; it is a thermodynamic consequence of supersaturation occurring above the depressed melting point of your impure mixture[6][7].

  • Causality: The bonding forces in organic crystal lattices are highly sensitive to impurities, which generate a high frequency of amorphism and liquid separation[8].

  • Solution: You must lower the crystallization temperature or decrease the supersaturation level[7]. Re-heat the mixture until the oil dissolves, add 10-15% more of your primary solvent to reduce supersaturation, and switch to a slower cooling gradient. Alternatively, switch to a solvent system with a lower boiling point so that the entire crystallization process occurs below the compound's melting point[7].

Q2: I am obtaining an amorphous powder rather than defined crystals. What is the kinetic cause?

A2: Amorphous powders are the result of "crash cooling." According to the Nakamura crystallization model, rapid cooling rates quench crystal nuclei into a glassy, amorphous state before a highly ordered lattice can form[9].

  • Causality: High supersaturation combined with rapid cooling (e.g., plunging a hot flask directly into an ice bath) forces rapid precipitation without allowing time for molecular alignment[5].

  • Solution: Implement a controlled cooling rate (e.g., 1 °C/min)[10]. Allow the solution to reach room temperature ambiently before applying external cooling. Introduce a seed crystal at the metastable zone limit to template growth[6].

Q3: NMR shows persistent heptane-3-sulfonic acid in my recrystallized product. How do I remove it?

A3: Sulfonic acids are highly polar and can co-crystallize if the solvent system is too polar.

  • Causality: The sulfonic acid byproduct is a strong hydrogen-bond donor/acceptor that can intercalate into the sulfonamide lattice.

  • Solution: Utilize a solvent/anti-solvent system that exploits the polarity difference. Dissolve the crude mixture in a moderately polar solvent (e.g., acetone or ethyl acetate) and use a non-polar anti-solvent (e.g., hexane or heptane). The sulfonic acid will often remain in the mother liquor if the primary solvent volume is carefully minimized.

Q4: The final product has a slight yellow discoloration. How can I remove colored impurities without losing yield?

A4: Discoloration is typically caused by trace oxidation products or degradation of the sulfonyl chloride precursor.

  • Solution: Perform a hot filtration with activated charcoal[5]. Charcoal provides a massive surface area for adsorbing large, conjugated (colored) impurities. Use strictly 1-5% by weight; excessive charcoal will adsorb your target sulfonamide and decimate your yield[11].

Quantitative Data Summaries

Table 1: Common Impurities in Heptane-3-Sulfonamide Synthesis and Their Impact

Impurity TypeSource / MechanismPhysical Impact on CrystallizationRecommended Removal Strategy
Heptane-3-sulfonic acid Hydrolysis of sulfonyl chloride[4]Co-crystallization; broadens melting pointAqueous basic wash prior to crystallization; non-polar anti-solvent.
Unreacted Sulfonyl Chloride Incomplete amination[3]Depresses melting point; triggers "oiling out"Extended reaction time; solvent/anti-solvent purification.
Oxidation/Degradation Products Air/light exposure during synthesisYellow/brown discoloration[5]Activated charcoal treatment & hot filtration[11].

Table 2: Optimized Solvent/Anti-Solvent Systems for Aliphatic Sulfonamides

Primary Solvent (Good)Anti-Solvent (Poor)Optimal Ratio (v/v)Notes
AcetoneHexane / Heptane1 : 3Excellent for leaving polar sulfonic acids in the mother liquor.
EthanolWater1 : 1.5Good general system, but requires slow cooling to prevent oiling out[6].
IsopropanolWater1 : 2Higher boiling point than ethanol; useful for highly soluble batches.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Solvent/Anti-Solvent Crystallization with Seeding

This protocol is designed to bypass liquid-liquid phase separation (oiling out) by strictly controlling the metastable zone.

  • Dissolution: Place the crude heptane-3-sulfonamide in a round-bottom flask. Add the minimum volume of primary solvent (e.g., Acetone) required to dissolve the solid at 50 °C.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Hexane) dropwise while maintaining stirring and temperature.

    • Validation Checkpoint 1: Stop adding anti-solvent the exact moment faint, persistent turbidity is observed. If the solution separates into two liquid layers (oil and solvent), your temperature is too high relative to the depressed melting point. Correction: Add 1 mL of Acetone to redissolve, lower the hotplate temperature by 5 °C, and resume.

  • Clarification: Add 1-2 drops of Acetone just until the turbidity clears. You are now exactly at the edge of the metastable zone.

  • Seeding & Cooling: Remove from heat. Add a single, pure seed crystal of heptane-3-sulfonamide[6].

    • Validation Checkpoint 2: Observe the seed crystal. If it dissolves, the solution is not supersaturated; evaporate 10% of the solvent and retry. If it remains and begins to grow sharp edges, the system is successfully nucleating.

  • Isolation: Allow cooling to room temperature at 1 °C/min[10], followed by an ice bath for 30 minutes. Isolate via vacuum filtration.

Protocol 2: Activated Charcoal Decolorization & Hot Filtration

Use this only if the crude product exhibits visible discoloration.

  • Preparation: Dissolve the crude product in a primary solvent at reflux.

  • Adsorption: Remove the flask from the heat source to prevent boil-over. Add activated charcoal (2% w/w relative to the crude mass)[11]. Swirl gently for 5 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed Büchner funnel with fluted filter paper to remove the charcoal[5][11].

    • Validation Checkpoint: If crystals form in the funnel stem during filtration, the solvent cooled too quickly[7]. Correction: Re-dissolve the trapped crystals with a minimal amount of boiling solvent.

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Crude Heptane-3-sulfonamide Cond1 Is the product oiling out? Start->Cond1 Cond2 Are crystals amorphous? Cond1->Cond2 No Act1 Increase solvent volume Lower crystallization temp Cond1->Act1 Yes Cond3 Are colored impurities present? Cond2->Cond3 No Act2 Apply Nakamura cooling model Add seed crystals Cond2->Act2 Yes Act3 Hot filtration with activated charcoal Cond3->Act3 Yes End High-Purity Crystalline Product Cond3->End No Act1->End Act2->End Act3->End

Workflow for diagnosing and resolving heptane-3-sulfonamide crystallization issues.

Sources

Technical Support Center: Optimizing LC-MS Parameters for Heptane-3-Sulfonamide Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of heptane-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring robust and reliable results.

I. Understanding Heptane-3-Sulfonamide: Key Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful LC-MS method. Heptane-3-sulfonamide, with the molecular formula C7H17NO2S, has a molecular weight of 179.28 g/mol .

PropertyValue/PredictionImplication for LC-MS Method Development
Molecular Weight 179.28 g/mol [1]Suitable for analysis on most standard mass spectrometers.
Predicted pKa ~10-11The sulfonamide proton is weakly acidic. To ensure the molecule is in its neutral form for good reversed-phase retention and available for protonation in the ESI source, a mobile phase pH 2-3 units below the pKa of any basic functional groups (none in this case) and well below the sulfonamide pKa is recommended. An acidic mobile phase (e.g., pH 2.5-4.5) is ideal.[2][3][4]
Predicted logP Moderately hydrophobicThe heptyl chain suggests good retention on a C18 or similar reversed-phase column. The sulfonamide group adds some polarity.
Ionization Potential Favorable for positive ESIThe nitrogen atom in the sulfonamide group can be readily protonated in an acidic mobile phase, making positive ion electrospray ionization (ESI+) the preferred mode.

II. Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered during the initial stages of method development for heptane-3-sulfonamide.

Q1: Which LC column should I choose for heptane-3-sulfonamide analysis?

A1: A C18 column is the recommended starting point due to the moderately hydrophobic nature of the heptyl group. Columns with a particle size of less than 3 µm will provide higher efficiency and better peak shapes. For complex matrices, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, could be explored to resolve potential interferences.

Q2: What is the best mobile phase composition?

A2: A gradient elution using acetonitrile or methanol as the organic solvent (Mobile Phase B) and water with an acidic modifier (Mobile Phase A) is recommended.[5]

  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid. Formic acid is a volatile additive compatible with mass spectrometry that helps to protonate the analyte for efficient ESI+ ionization and can also improve peak shape by minimizing interactions with residual silanols on the column packing.[5]

  • Mobile Phase B (Organic): Acetonitrile or Methanol + 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure than methanol.

A typical starting gradient could be:

Time (min)% Mobile Phase B
0.05
5.095
7.095
7.15
10.05

Q3: Which ionization mode and polarity should I use?

A3: Electrospray ionization (ESI) in the positive ion mode (ESI+) is the most appropriate choice. The nitrogen atom in the sulfonamide group is readily protonated in an acidic mobile phase, leading to the formation of a strong [M+H]+ ion at m/z 180.28.

Q4: How do I determine the optimal MS/MS transitions for Multiple Reaction Monitoring (MRM)?

A4: First, infuse a standard solution of heptane-3-sulfonamide directly into the mass spectrometer to determine the precursor ion, which will be [M+H]+ at m/z 180.28. Then, perform a product ion scan to identify the most abundant and stable fragment ions. Based on the fragmentation of similar alkyl sulfonamides, the following transitions are likely:[2][6]

Precursor Ion (m/z)Proposed Product Ion (m/z)Fragmentation Pathway
180.28116.2Loss of SO2 (64 Da)
180.2899.1Cleavage of the C-S bond with loss of the sulfonamide group
180.2881.1Further fragmentation of the heptyl chain

The most intense and specific transition should be used for quantification, while a second, less intense transition can be used for confirmation.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of heptane-3-sulfonamide.

Poor Peak Shape

Poor_Peak_Shape

Low Sensitivity/No Signal

Q: I am not seeing a peak for heptane-3-sulfonamide or the signal is very weak. What should I do?

A: This is a common issue that can be addressed systematically.

Low_Sensitivity

Experimental Protocol: Optimizing Cone Voltage

The cone voltage (or fragmentor voltage) is a critical parameter for maximizing the signal of the precursor ion.

  • Prepare a standard solution of heptane-3-sulfonamide at a concentration that gives a stable signal (e.g., 100 ng/mL).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to monitor the [M+H]+ ion (m/z 180.28).

  • Acquire data while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in discrete steps.

  • Plot the signal intensity against the cone voltage. The optimal cone voltage will be the value that gives the maximum signal intensity before significant in-source fragmentation occurs.

High Background Noise

Q: My chromatogram has a high baseline, which is affecting my limit of detection. How can I reduce the background noise?

A: High background noise can originate from several sources.

  • Contaminated Solvents or Additives: Use only LC-MS grade solvents and fresh, high-purity additives. Contaminants in the mobile phase can create a high chemical background.

  • Dirty Ion Source: The ion source is prone to contamination from non-volatile components of the sample matrix. Regular cleaning of the ion source components (capillary, cone, and lens) is essential.

  • Carryover: If a high concentration sample was injected previously, it may lead to carryover in subsequent injections. Run several blank injections (mobile phase only) to wash the system. If carryover persists, a more thorough cleaning of the injector and column may be necessary.

  • Improper Grounding: Ensure all components of the LC-MS system are properly grounded to minimize electronic noise.

IV. Advanced Optimization and Troubleshooting

For more challenging applications, consider the following:

  • Ion-Pairing Chromatography: For very polar sulfonamides that are not well-retained on a C18 column, ion-pairing chromatography can be an option. However, non-volatile ion-pairing reagents are not compatible with MS. If necessary, use a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.05%), but be aware that this can cause ion suppression and contaminate the MS source. A dedicated column and LC system for ion-pairing applications is highly recommended.

  • Alternative Ionization Techniques: While ESI is generally preferred for sulfonamides, Atmospheric Pressure Chemical Ionization (APCI) could be considered if matrix effects are severe with ESI. APCI is generally less susceptible to ion suppression from co-eluting matrix components.

V. References

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(27), 6692-6703. Available at: [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. Available at: [Link]

  • Karatas, Y., & Merdivan, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(11), 4164-4173. Available at: [Link]

  • Zhong, Z., Li, Y., Chen, Y., & Yang, S. (2005). Simultaneous determination of 16 sulfonamides in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1333-1338. Available at: [Link]

  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 93, 377-389. Available at: [Link]

  • Popelier, P. L. A., Caine, B. A., & Bronzato, M. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available at: [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Semantic Scholar. Available at: [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • Begum, M., & Ismail, A. F. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. MOJ Biorg Org Chem, 2(1), 1-7. Available at: [Link]

  • Xu, G., Huang, T., Zhang, J., McClure, T. D., & Miao, S. (2011). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 29(12). Available at: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Lee, S. J., Kim, S. Y., Lee, S. M., Choi, H. K., & Lee, H. S. (2008). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 29(4), 817-820. Available at: [Link]

  • Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture. Available at: [Link]

  • Dolan, J. W. (2005). LC Troubleshooting: The Basics. LCGC North America, 23(11), 1156-1160. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 22(11), 1957. Available at: [Link]

  • Waters Corporation. (n.d.). Structural Elucidation. Available at: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Kang, J., Lee, J., & Lee, J. (2004). Molecular Dynamics Study of a Surfactant-Mediated Decane−Water Interface: Effect of Molecular Architecture of Alkyl Benzene Sulfonate. The Journal of Physical Chemistry B, 108(30), 11053-11060. Available at: [Link]

Sources

resolving co-elution issues in heptane-3-sulfonamide chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Resolving Co-Elution in Heptane-3-Sulfonamide Workflows

Welcome to the Application Support Center. Instrument downtime and method development roadblocks are costly and time-consuming, but frequently these chromatographic problems can be resolved quickly with a systematic troubleshooting approach[1]. This guide is engineered for analytical scientists and drug development professionals struggling with the co-elution of heptane-3-sulfonamide and its positional isomers (e.g., heptane-2-sulfonamide) or synthetic byproducts.

Below, we detail the mechanistic causality of aliphatic sulfonamide retention and provide field-proven, self-validating protocols to achieve baseline resolution.

Diagnostic Workflow for Sulfonamide Co-elution

HPLC_Workflow Start Co-elution Detected: Heptane-3-sulfonamide Isomers Check_k 1. Evaluate Retention Factor (k') Target: 2 < k' < 10 Start->Check_k Mod_Solvent 2. Switch Organic Modifier (Acetonitrile → Methanol) Check_k->Mod_Solvent Eval_1 Baseline Resolution (Rs > 1.5)? Mod_Solvent->Eval_1 Mod_Column 3. Change Stationary Phase (C18 → PFP or Amide) Eval_1->Mod_Column No Success Method Validated (Proceed to Quantitation) Eval_1->Success Yes Eval_2 Baseline Resolution (Rs > 1.5)? Mod_Column->Eval_2 Mod_Temp 4. Optimize Gradient Slope & Column Temperature Eval_2->Mod_Temp No Eval_2->Success Yes Mod_Temp->Success

Caption: Troubleshooting workflow for resolving aliphatic sulfonamide co-elution in HPLC.

FAQ Section 1: Mechanistic Understanding of Co-Elution

Q: Why do heptane-3-sulfonamide and its positional isomers frequently co-elute on standard C18 columns? A: Co-elution occurs when the selectivity ( α ) of the chromatographic system is insufficient to distinguish between molecules with nearly identical hydrophobic contact areas. Heptane-3-sulfonamide consists of a non-polar aliphatic tail and a polar sulfonamide headgroup. On a standard C18 stationary phase, retention is driven almost entirely by dispersive (hydrophobic) interactions with the aliphatic chain, which is often insufficient for distinguishing closely related aliphatic sulfonamides[2]. Because positional isomers share the exact same molecular weight and similar lipophilicity, C18 phases often fail to resolve them. To achieve separation, you must exploit the polar sulfonamide group using orthogonal interaction mechanisms, similar to strategies used for other primary sulfonamide classes[3].

Q: My peaks are merging, and I see a distinct "shoulder." What is the first parameter I should adjust? A: The first and most impactful parameter to adjust is the mobile phase composition. The resolution ( Rs​ ) of any two peaks is governed by the resolution equation, which depends on efficiency ( N ), selectivity ( α ), and the retention factor ( k′ ); changing the mobile phase has the most profound effect on selectivity ( α )[4]. Adjusting the organic modifier type or the aqueous buffer pH alters the chemical environment, changing the relative affinity of the co-eluting compounds for the stationary phase.

FAQ Section 2: Mobile Phase & Stationary Phase Optimization

Q: How does switching the organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) resolve sulfonamide isomers? A: This is a matter of protic versus aprotic solvent dynamics. Acetonitrile is a polar aprotic solvent that interacts primarily via dipole interactions. Methanol, however, is a polar protic solvent capable of both donating and accepting hydrogen bonds. The primary sulfonamide group ( −SO2​NH2​ ) has strong hydrogen bond acceptors (oxygen) and donors (nitrogen protons). Methanol interacts intimately with this headgroup, altering its hydration sphere. This subtle change in the solvation environment often provides the shape selectivity required to pull apart closely eluting aliphatic isomers.

Q: If mobile phase optimization fails, which stationary phase should I evaluate next? A: Poor peak shape and co-elution can often be traced back to the limitations of the column chemistry[5]. Transition from a standard C18 to a Pentafluorophenyl (PFP) or a Polar-Embedded (e.g., Amide) column. A PFP column introduces fluorine atoms that provide strong dipole-dipole, π−π , and hydrogen-bonding interactions. Because the sulfonamide group is highly polarizable, the PFP phase can recognize subtle stereoelectronic differences between isomers that a purely hydrophobic C18 phase ignores.

Quantitative Data: Method Performance Comparison

The following table summarizes expected chromatographic parameters when analyzing heptane-3-sulfonamide and its closest isomer (heptane-2-sulfonamide) across different method conditions.

Stationary PhaseOrganic ModifierAqueous BufferSelectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )Result
C18 (Standard) Acetonitrile0.1% Formic Acid1.020.81.45Severe Co-elution
C18 (Standard) Methanol0.1% Formic Acid1.051.11.30Partial Resolution
Polar-Embedded Acetonitrile10 mM NH4​OAc (pH 4.5)1.091.61.10Baseline Resolution
PFP Methanol10 mM NH4​OAc (pH 4.5)1.142.11.05Optimal Resolution

Note: Baseline resolution is strictly defined as Rs​≥1.5 . Peak asymmetry ( As​ ) closer to 1.0 indicates ideal Gaussian peak shape, mitigating tailing caused by secondary silanol interactions.

Self-Validating Experimental Protocol: Method Development

This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the System Suitability Test (SST) criteria are met.

Step 1: System Preparation and Baseline Verification

  • Purge the HPLC system with fresh, high-grade solvents (HPLC/MS grade) to prevent baseline noise and ghost peaks[5].

  • Install a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) and equilibrate with 95% Water (0.1% FA) / 5% MeCN.

  • Validation Check (SST 1): Inject a void volume marker (e.g., uracil) to experimentally determine t0​ . Inject the heptane-3-sulfonamide sample. Calculate the retention factor ( k′ ). If k′<2 , decrease the initial organic concentration.

Step 2: Mobile Phase Screening (Selectivity Tuning)

  • Replace Acetonitrile with Methanol in pump line B.

  • Replace 0.1% Formic Acid with 10 mM Ammonium Acetate ( NH4​OAc ) adjusted to pH 4.5. Causality: Sulfonamides can interact with ionized residual silanols on the silica support. The acetate buffer standardizes the ionization state and masks silanols, improving peak shape.

  • Run a shallow gradient (e.g., 5% to 60% MeOH over 15 minutes).

  • Validation Check (SST 2): Calculate Resolution ( Rs​ ) between the target peak and the closest eluting impurity. If Rs​≥1.5 , the method is resolved. If Rs​<1.5 , proceed to Step 3.

Step 3: Stationary Phase Evaluation

  • Remove the C18 column and install a Pentafluorophenyl (PFP) column of identical dimensions.

  • Equilibrate the column with the optimized mobile phase from Step 2 (Methanol / 10 mM NH4​OAc ).

  • Repeat the shallow gradient injection.

  • Validation Check (SST 3): The orthogonal dipole-dipole interactions of the PFP phase should now pull the isomers apart. Verify that Rs​>1.5 and Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

Step 4: Gradient and Temperature Optimization

  • To further widen the gap between peaks, decrease the gradient slope (e.g., change from 3.6% MeOH/min to 2.0% MeOH/min).

  • Lower the column oven temperature from 40°C to 25°C. Causality: Lower temperatures increase mobile phase viscosity and alter the entropy of transfer between the mobile and stationary phases, often enhancing the resolution of closely related isomers.

  • Perform a final validation injection of the sample matrix to confirm robustness.

References
  • LC Chromatography Troubleshooting Guide - HALO Columns. halocolumns.com.5

  • Liquid Chromatography Troubleshooting Guide - ResearchGate. researchgate.net.1

  • 1,4,5-Trihydroxypentan-2-one Troubleshooting Workflow. benchchem.com.4

  • S-Glycosyl Primary Sulfonamides−A New Structural Class for Selective Inhibition of Cancer-Associated Carbonic Anhydrases. Journal of Medicinal Chemistry - ACS Publications.3

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. Taylor & Francis.2

Sources

Technical Support Center: Optimizing Reaction Temperature for Heptane-3-Sulfonamide Amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals tasked with optimizing the synthesis of heptane-3-sulfonamide via the amination of heptane-3-sulfonyl chloride.

Because heptane-3-sulfonyl chloride is an aliphatic secondary sulfonyl chloride, its amination is highly sensitive to temperature and base selection. Below, we provide a mechanistic breakdown, a self-validating protocol, quantitative optimization data, and a troubleshooting FAQ to ensure high-yielding, reproducible syntheses.

Mechanistic Causality: The "Why" Behind Temperature Control

Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride) which undergo direct SN​2 -like bimolecular substitution, aliphatic sulfonyl chlorides bearing an α -hydrogen (such as heptane-3-sulfonyl chloride) can react via two competing pathways[1]:

  • Direct Displacement ( SN​2 -like): The amine directly attacks the sulfur center, displacing the chloride. This pathway is kinetically slow but highly chemoselective.

  • The Sulfene Mechanism (E1cB-like): The base deprotonates the α -carbon, leading to the elimination of chloride and the formation of a highly reactive, planar sulfene intermediate ( R2​C=SO2​ ). The amine then rapidly adds to the sulfene to form the sulfonamide.

Why Temperature Matters: The sulfene mechanism has been shown to be the predominant mechanistic pathway for the aminolysis and hydrolysis of aliphatic sulfonyl halides at elevated temperatures or in the presence of strong bases[2]. While the sulfene pathway accelerates amination, it is highly unselective. If the reaction temperature exceeds 20 °C during the initial mixing, the exotherm drives rapid sulfene generation. Any trace water present in the solvent will outcompete the amine, leading to massive hydrolysis (heptane-3-sulfonic acid formation) rather than the desired amination[3].

Pathway Start Heptane-3-sulfonyl Chloride + Amine + Base Direct Direct S_N2-like Displacement (Favored at <0 °C) Start->Direct Kinetic Control (Slow) Sulfene Sulfene Intermediate[R2C=SO2] (Favored at >20 °C) Start->Sulfene Thermodynamic Control (Fast, Base-Mediated) Product Heptane-3-sulfonamide (Desired Product) Direct->Product + Amine Sulfene->Product + Amine Hydrolysis Heptane-3-sulfonic Acid (Hydrolysis Byproduct) Sulfene->Hydrolysis + Trace H2O

Mechanistic divergence in heptane-3-sulfonyl chloride amination based on temperature.

Quantitative Data: Temperature Optimization Profile

The following table summarizes the effect of temperature on product distribution during the amination of heptane-3-sulfonyl chloride with a primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in dichloromethane (DCM).

Temperature ProfileSulfonamide Yield (%)Sulfonic Acid (%)Unreacted SM (%)Mechanistic Dominance
Constant -20 °C42%<2%56%Direct Displacement (Kinetically Stalled)
0 °C 20 °C 94% 4% <1% Controlled Sulfene + SN​2
Constant 25 °C71%22%0%Uncontrolled Sulfene (Hydrolysis favored)
Constant 60 °C28%61%0%Rapid Sulfene Degradation & Dimerization

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checks to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Preparation & Dehydration

  • Action: Dry DCM over 3Å molecular sieves for 24 hours prior to use.

  • Causality: The sulfene intermediate is exceptionally electrophilic. Trace water will cause irreversible hydrolysis to heptane-3-sulfonic acid.

Step 2: Reagent Loading & Cooling

  • Action: To a flame-dried round-bottom flask under inert atmosphere ( N2​ or Ar), add the amine (1.1 eq), DIPEA (2.0 eq), and dry DCM (0.2 M relative to sulfonyl chloride). Immerse in an ice-water bath.

  • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature is strictly 2 °C.

Step 3: Electrophile Addition (The Critical Step)

  • Action: Dissolve heptane-3-sulfonyl chloride (1.0 eq) in a minimum volume of dry DCM. Add this solution dropwise to the amine mixture over 30–45 minutes using a syringe pump or addition funnel.

  • Validation Check: Monitor the internal temperature. If it spikes above 5 °C, pause the addition immediately. The solution should remain clear or form a fine, suspended white precipitate (DIPEA hydrochloride salt). If a heavy yellow oil forms, localized overheating and polymerization are occurring.

Step 4: Temperature Modulation

  • Action: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to naturally warm to 20 °C over 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The starting material (visualized with KMnO4​ , as aliphatic sulfonyl chlorides are UV-inactive) must be completely consumed. The sulfonamide product will appear as a more polar spot (lower Rf​ ).

Step 5: Quench & Workup

  • Action: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Sulfonamide Yield Check1 TLC/LC-MS shows high Sulfonic Acid? Issue->Check1 Check2 TLC/LC-MS shows unreacted Sulfonyl Chloride? Issue->Check2 Fix1 Action: Strictly maintain 0 °C during addition. Dry all solvents. Check1->Fix1 Yes (Hydrolysis) Fix2 Action: Warm to 20 °C after 1 hr. Verify amine/base stoichiometry. Check2->Fix2 Yes (Stalled Reaction)

Decision tree for troubleshooting low yields in heptane-3-sulfonamide synthesis.

Q: Why is my reaction yielding predominantly heptane-3-sulfonic acid instead of the sulfonamide?

A: This is the hallmark of sulfene hydrolysis. It occurs when two conditions are met: (1) the reaction temperature was too high during the addition phase (pushing the mechanism entirely to the sulfene pathway), and (2) water was present in your solvent or amine. Ensure your DCM is strictly anhydrous and keep the internal temperature below 5 °C during the electrophile addition.

Q: Can I run the amination at room temperature (25 °C) to speed up the reaction?

A: We strongly advise against starting the reaction at 25 °C. The reaction between an aliphatic sulfonyl chloride and an amine is highly exothermic. Starting at room temperature will cause the internal temperature to spike (often exceeding 40 °C locally), which rapidly generates the sulfene intermediate faster than the amine can trap it, leading to dimerization or degradation[3]. Always start at 0 °C and warm to 20 °C only after the initial exotherm has subsided.

Q: I am using the amine itself as the base (2.0+ equivalents). Is this optimal?

A: While using excess amine as the base works for direct displacement, it is risky for aliphatic substrates. Primary and secondary amines are excellent nucleophiles but relatively weak bases compared to tertiary amines. If you rely on the amine to generate the sulfene, the kinetics become unpredictable. We recommend using 1.1 eq of your target amine and 2.0 eq of a non-nucleophilic tertiary base (like DIPEA) to cleanly control the deprotonation step without wasting your potentially expensive amine nucleophile.

Q: LC-MS shows a byproduct with exactly double the molecular weight of my expected sulfene intermediate. What is it?

A: This is a sulfene dimer. If the concentration of your amine nucleophile is too low, or if the temperature is too high, the highly reactive sulfene molecules will react with each other. To fix this, ensure your amine is fully dissolved in the reaction mixture before adding the heptane-3-sulfonyl chloride, and maintain strict temperature control at 0 °C during the addition.

References

  • A New Route to Sulfonamides via Intermolecular Radical Addition to Pentafluorophenyl Vinylsulfonate and Subsequent Aminolysis Organic Letters - ACS Publications URL:[Link]

  • Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine: The Direct Displacement Reaction Canadian Journal of Chemistry - CDN Science Pub URL:[Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Heptane-3-Sulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of complex aliphatic sulfonamides. Heptane-3-sulfonamide presents a unique stereoelectronic challenge. The sulfonyl group is bonded to a secondary carbon (C3), flanked by an ethyl and a butyl chain. This alpha-branching creates a "steric umbrella" that significantly restricts the trajectory of incoming electrophiles during N-derivatization (alkylation, arylation, or acylation).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these kinetic barriers and achieve high-yielding derivatizations.

I. Frequently Asked Questions (Mechanistic Causality)

Q1: Why do standard SN2 N-alkylation conditions (e.g., K₂CO₃ / alkyl halide / DMF) yield poor conversion for heptane-3-sulfonamide? Causality: In a standard SN2 N-alkylation, the deprotonated sulfonamide anion must approach the electrophilic carbon at a precise 180° angle relative to the leaving group. The bulky 3-heptyl moiety creates a severe steric penalty in the transition state. Furthermore, the aliphatic nature of the 3-heptyl group provides no resonance stabilization for the sulfonamide anion (unlike arylsulfonamides such as TsNH₂). This makes the nitrogen less acidic, requiring significantly stronger bases for complete deprotonation 1.

Q2: What is the most effective base/solvent system for direct N-alkylation of this substrate? Causality: To maximize the nucleophilicity of the sterically hindered nitrogen, you must use a strong, non-nucleophilic base that generates a "naked" or loosely paired anion. Lithium hexamethyldisilazide (LiHMDS) or phosphazene bases in polar aprotic solvents (DMF or DMSO) are optimal. These solvents effectively solvate the counter-cation (Li⁺ or K⁺), freeing the sulfonamide anion to attack the electrophile without tight ion-pairing restrictions 1.

Q3: How can I alkylate heptane-3-sulfonamide with a secondary or bulky electrophile where SN2 fails completely? Causality: When both the nucleophile (heptane-3-sulfonamide) and the electrophile are sterically hindered, SN2 pathways are kinetically forbidden. The solution is to switch the reaction mechanism from SN2 to SN1. Using alkyl trichloroacetimidates under thermal conditions allows the electrophile to first dissociate into a stable carbocation. The planar carbocation is highly accessible to the bulky sulfonamide, driving the reaction forward without the need for exogenous base 2.

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Deprotonation / Low Yield in Acylation

  • Symptom: Starting material is recovered; no product peak on LC-MS.

  • Root Cause: Weak bases (like triethylamine or K₂CO₃) fail to fully deprotonate aliphatic sulfonamides (pKₐ ~ 10-11) or fail to activate the electrophile.

  • Solution: For N-acylation, utilize Steglich-type conditions with a hypernucleophilic catalyst. Use 4-Dimethylaminopyridine (DMAP) at stoichiometric amounts or as a catalyst (0.1-0.2 eq) with a stronger tertiary amine (e.g., DIPEA). DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the hindered sulfonamide.

Issue 2: Dialkylation vs. Monoalkylation

  • Symptom: Formation of an inseparable mixture of mono-N-alkyl and di-N,N-alkyl heptane-3-sulfonamides.

  • Root Cause: Once monoalkylated, the resulting secondary sulfonamide is often more nucleophilic (due to the inductive electron-donating effect of the new alkyl group) than the starting primary sulfonamide, leading to rapid over-alkylation 1.

  • Solution: Add the alkylating agent (0.95 eq) via syringe pump over 2 hours to a dilute solution of the sulfonamide anion to maintain stoichiometric control.

Issue 3: Unreactive Complex Amines / Need for Late-Stage Functionalization

  • Symptom: The sulfonamide nitrogen refuses to react with complex, late-stage drug intermediates.

  • Root Cause: The kinetic barrier for C-N bond formation is insurmountable due to dual steric hindrance.

  • Solution: Reverse the polarity of the coupling. Convert the primary sulfonamide into a highly reactive sulfonyl chloride. Recent methodologies using pyrylium salts (Pyry-BF₄) activate the poorly nucleophilic -NH₂ group, converting it into a sulfonyl chloride. This intermediate can then be reacted with various amines or nucleophiles 3.

III. Quantitative Data: Optimization of N-Alkylation Conditions

Table 1: Effect of Base and Solvent on the Monoalkylation of Hindered Aliphatic Sulfonamides (e.g., Heptane-3-sulfonamide with Benzyl Bromide)

Base (1.2 eq)SolventTemp (°C)Mechanism / Causality NotesConversion (%)
K₂CO₃Acetone60Poor solubility of base; tight ion pair restricts nucleophilicity.< 15%
K₂CO₃DMF80Better solvation, but weak basicity leads to incomplete deprotonation.45%
NaHTHF0 to 25Good deprotonation, moderate solvation of the sodium cation.70%
LiHMDSDMF-78 to 25Excellent deprotonation; creates a highly reactive "naked" anion.> 95%
None (Trichloroacetimidate)Toluene110 (Reflux)SN1 pathway; ideal for hindered/secondary electrophiles.86%

IV. Experimental Protocols

Protocol A: Base-Mediated SN2 N-Alkylation (For unhindered primary electrophiles)

Self-Validating Logic: This protocol uses LiHMDS to ensure quantitative deprotonation, and DMF to maximize the nucleophilicity of the resulting anion by solvating the lithium cation, forcing the SN2 reaction despite steric bulk.

  • Preparation: Flame-dry a Schlenk flask under argon. Add heptane-3-sulfonamide (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete anion formation.

  • Alkylation: Re-cool to -78 °C. Add the primary alkyl halide (1.05 mmol) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Thermal SN1 Alkylation with Trichloroacetimidates (For hindered/secondary electrophiles)

Self-Validating Logic: Bypasses the SN2 steric penalty entirely by generating a planar carbocation intermediate, which is easily attacked by the bulky sulfonamide 2.

  • Preparation: In an oven-dried round-bottom flask, dissolve heptane-3-sulfonamide (1.0 mmol) in anhydrous toluene (10 mL).

  • Addition: Add the secondary alkyl trichloroacetimidate (1.2 mmol). Note: Do not add any exogenous acid or base.

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C (reflux) under a nitrogen atmosphere for 16-18 hours.

  • Workup: Cool to room temperature. The byproduct (trichloroacetamide) will precipitate and can be filtered off. Concentrate the filtrate and purify via flash column chromatography.

V. Visualizing the Derivatization Logic

Below is the decision matrix for selecting the appropriate derivatization strategy for heptane-3-sulfonamide based on the electrophile's steric profile.

DerivatizationWorkflow Start Heptane-3-sulfonamide (Sterically Hindered) Decision1 Target Modification? Start->Decision1 N_Alkylation N-Alkylation Decision1->N_Alkylation Alkyl Group N_Acylation N-Acylation / Sulfonylation Decision1->N_Acylation Acyl/Sulfonyl Group LateStage Complex Amine Coupling (Late-Stage) Decision1->LateStage Amine Nucleophile Decision2 Electrophile Sterics? N_Alkylation->Decision2 AcylCat Hypernucleophilic Catalysis Reagent: DMAP + DIPEA Solvent: DCM N_Acylation->AcylCat Pyrylium Polarity Reversal Reagent: Pyry-BF4 Intermediate: Sulfonyl Chloride LateStage->Pyrylium PrimaryE Primary / Unhindered (e.g., Benzyl Bromide) Decision2->PrimaryE SecondaryE Secondary / Hindered (e.g., Benzhydryl) Decision2->SecondaryE SN2 SN2 Pathway Base: LiHMDS Solvent: DMF PrimaryE->SN2 SN1 SN1 Pathway Reagent: Trichloroacetimidate Solvent: Toluene (Reflux) SecondaryE->SN1

Caption: Decision matrix for heptane-3-sulfonamide derivatization based on electrophile sterics.

MechanisticPathway Imidate Alkyl Trichloroacetimidate (Electrophile Source) Heat Thermal Cleavage (110°C, Toluene) Imidate->Heat Carbocation Planar Carbocation (Sterically Accessible) Heat->Carbocation Rate Determining Step Product N-Alkylated Product + Trichloroacetamide Carbocation->Product Fast Attack Sulfonamide Heptane-3-sulfonamide (Bulky Nucleophile) Sulfonamide->Product Nucleophilic Addition

Caption: Mechanistic SN1 pathway bypassing steric hindrance via planar carbocation intermediates.

VI. References

  • BenchChem. "Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides." BenchChem.

  • Wallach, D. R., & Chisholm, J. D. "Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions." The Journal of Organic Chemistry, ACS Publications.

  • Cornella, J. et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." ResearchGate.

Sources

Validation & Comparative

Absolute Purity Validation of Heptane-3-Sulfonamide: A qNMR vs. Chromatography Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Heptane-3-sulfonamide ( C7​H15​NO2​S ) is a critical aliphatic sulfonamide, frequently leveraged as a structural building block in the development of pyrrolo[2,3-d]pyrimidine derivatives targeting Janus Kinase (JAK) inhibition . Because impurities in early-stage intermediates can propagate through synthetic workflows—altering reaction stoichiometry and generating downstream toxicological liabilities—rigorous purity validation is non-negotiable.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV and GC-FID) for the purity validation of heptane-3-sulfonamide, providing field-proven methodologies and supporting experimental data.

The Analytical Dilemma: Relative vs. Absolute Quantification

Historically, High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) have been the workhorses of purity analysis. However, when applied to aliphatic sulfonamides, they possess inherent mechanistic blind spots:

  • HPLC-UV (Relative Purity): Relies on the assumption that all impurities possess a UV chromophore with an identical extinction coefficient to the analyte. Because heptane-3-sulfonamide is an aliphatic compound with negligible UV absorbance, HPLC is highly susceptible to overestimating purity if non-chromophoric impurities (e.g., aliphatic alcohols or residual solvents) are present.

  • GC-FID (Relative Purity): While better suited for aliphatic chains lacking chromophores, GC requires the analyte to be volatile and thermally stable. Sulfonamides can exhibit thermal degradation at high injection port temperatures, leading to artifactual impurity peaks.

  • 1H-qNMR (Absolute Purity): Quantitative NMR represents a paradigm shift. It is a primary ratio method where signal intensity is directly proportional to the number of resonant nuclei. qNMR determines the absolute mass fraction of a substance by comparing the integral of a specific analyte signal to that of a universally certified internal standard, entirely independent of the chemical structure of the impurities .

Comparative Performance Data

To objectively evaluate these methodologies, a single batch of heptane-3-sulfonamide—intentionally spiked with 2.0% w/w of a non-chromophoric aliphatic impurity (heptane-3-ol)—was analyzed across all three platforms.

Table 1: Purity Validation of Spiked Heptane-3-Sulfonamide Batch

Analytical MethodMeasured Purity (% w/w)RSD (n=5)Reference Standard RequiredPrimary Mechanistic Limitation
1H-qNMR 97.85% 0.08%Universal (e.g., Maleic Acid)Lower sensitivity for trace impurities (<0.1%)
HPLC-UV (210 nm) 99.72% 0.15%Exact Analyte MatchBlind to non-chromophoric impurities
GC-FID 98.10% 0.45%Exact Analyte MatchPotential thermal degradation in the inlet

Causality Insight: The HPLC-UV method grossly overestimates purity (99.72%) because the aliphatic alcohol impurity is invisible to the UV detector. qNMR accurately quantifies the absolute mass fraction (97.85%) because it relies on the universal magnetic response of protons, demonstrating its superiority for this specific molecular class.

Self-Validating qNMR Protocol for Heptane-3-Sulfonamide

A robust qNMR experiment is not just a measurement; it is a self-validating system. Every parameter must be mathematically justified to ensure complete magnetization recovery and accurate integration. When combined with metrological weighing, high-performance qNMR can achieve relative expanded uncertainties of <0.1% .

Step 1: Internal Standard (IS) Selection

The internal standard is the anchor of the experiment. It must be highly pure, chemically inert, and completely soluble in the chosen deuterated solvent . For heptane-3-sulfonamide in DMSO−d6​ , Maleic Acid (TraceCERT®) is the optimal choice.

  • The "Why": Maleic acid provides a sharp, isolated singlet at ~6.26 ppm. The protons of heptane-3-sulfonamide appear in the aliphatic region (0.8–3.0 ppm), and the sulfonamide −NH2​ protons appear as a broad singlet around 6.5–7.0 ppm. This ensures zero signal overlap, fulfilling the primary prerequisite for accurate integration.

Step 2: Gravimetric Preparation (The Metrological Foundation)

The overall measurement uncertainty of a qNMR assignment fundamentally relies on the precision of the internal standard's weight .

  • Using a 6-place microbalance, co-weigh approximately 15.000 mg of heptane-3-sulfonamide and 5.000 mg of certified Maleic acid into a static-free vial.

  • Dissolve completely in 0.8 mL of DMSO−d6​ . Vortex and sonicate for 60 seconds to ensure absolute sample homogeneity.

Step 3: Parameter Optimization (T1 Relaxation)

To achieve quantitative reliability, the nuclei must fully relax back to thermal equilibrium between radiofrequency pulses.

  • Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest (typically the Maleic acid vinylic protons).

  • The "Why": The relaxation delay ( D1​ ) must be set to at least 5×T1​ (preferably 7×T1​ ) to ensure >99.3% magnetization recovery . Truncating this delay artificially attenuates the signal of slower-relaxing nuclei, destroying the quantitative ratio.

Step 4: Acquisition and Processing
  • Acquire the 1H-NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR). Ensure the digital resolution is at least 0.4 Hz/pt.

  • Apply rigorous manual phasing and baseline correction.

  • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the heptane-3-sulfonamide alpha-proton multiplet (~2.8 ppm, 1H).

Step 5: Absolute Purity Calculation

Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, and Pstd​ = certified purity of the internal standard).

Experimental Workflow Visualization

qNMR_Workflow A 1. Internal Standard Selection (e.g., Maleic Acid) B 2. Gravimetric Preparation (Microbalance Weighing) A->B C 3. T1 Relaxation Measurement (Inversion Recovery) B->C D 4. NMR Acquisition (D1 > 5 x T1, 90° Pulse) C->D E 5. Phasing & Integration (Absolute Ratioing) D->E F 6. Absolute Purity Calculation (Mass Fraction %) E->F

qNMR analytical workflow for absolute purity determination of heptane-3-sulfonamide.

Conclusion

While HPLC and GC remain valuable for routine, high-throughput impurity profiling, they are secondary methods reliant on exact reference standards and uniform detector responses. For the absolute purity validation of aliphatic compounds like heptane-3-sulfonamide, qNMR stands alone as the gold standard. By anchoring the measurement to a universally certified internal standard and strictly adhering to relaxation kinetics, qNMR provides an orthogonal, self-validating truth that is indispensable in modern drug development.

References

  • Google Patents. "WO2016024185A1 - Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting janus kinase.
  • ResearchGate. "Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials." Available at:[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." Available at: [Link]

comparison of aliphatic sulfonamides and heptane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Aliphatic Sulfonamides vs. Heptane-3-Sulfonamide: Structural Dynamics, Pharmacokinetics, and Experimental Validation

Executive Summary: The Evolution of Sulfonamide Scaffolds

Historically, aromatic and heterocyclic sulfonamides have been the undisputed gold standard for designing Carbonic Anhydrase (CA) inhibitors and various antimicrobial agents. However, the drug development landscape is shifting. Aliphatic sulfonamides—once dismissed as excessively weak acids with poor target affinity—are now recognized as a highly versatile class of pharmacophores[1].

This guide provides an objective, data-driven comparison between general straight-chain aliphatic sulfonamides (e.g., methanesulfonamide, hexane-1-sulfonamide) and heptane-3-sulfonamide , a specific, sterically hindered branched variant. By analyzing the causality between carbon-chain branching, lipophilicity, and enzyme coordination geometry, we can understand why complex branched aliphatic sulfonamides are increasingly utilized in advanced therapeutics, including Janus Kinase (JAK) inhibitors[2] and isoform-selective CA inhibitors[3].

Mechanistic Causality: Structure-Activity Relationships (SAR)

To understand the performance differences between these molecules, we must examine the physical chemistry dictating their behavior in biological systems.

The Role of Steric Hindrance and Binding Geometry

The primary mechanism of action for sulfonamide-based CA inhibitors involves the deprotonated sulfonamide nitrogen coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site.

  • Straight-Chain Aliphatics: Simple linear molecules like methanesulfonamide easily penetrate the deep, funnel-like active site of ubiquitous CA isoforms (like hCA II), typically adopting a standard tetrahedral coordination geometry[4]. However, their lack of structural complexity results in poor isoform selectivity.

  • Heptane-3-Sulfonamide (Branched): Branching the aliphatic chain at the 3-position introduces significant steric bulk adjacent to the sulfonamide headgroup. This steric hindrance restricts rotational degrees of freedom. When entering the active site, the bulky heptyl chain clashes with the hydrophobic pocket residues, forcing the molecule to adopt an alternative coordination geometry—often shifting from tetrahedral to a bipyramidal trigonal geometry[3]. Causality: This forced geometric shift is the root cause of its selectivity, as only specific enzyme isoforms possess active site architectures flexible enough to accommodate this bulky conformation.

Lipophilicity (LogP) and pKa Modulation

Simple aliphatic sulfonamides (e.g., CH₃SO₂NH₂) are extremely weak acids (pKa ≈ 10.5) and highly hydrophilic, leading to rapid clearance and poor target engagement[1].

  • While fluorination (e.g., CF₃SO₂NH₂) drastically lowers the pKa to ~5.8 to increase potency[1], it remains highly water-soluble.

  • Conversely, heptane-3-sulfonamide utilizes its 7-carbon backbone to massively boost lipophilicity (LogP). Causality: This enhanced lipid partitioning allows the molecule to rapidly cross cell membranes and the blood-brain barrier without relying on active transport, making it an ideal structural moiety for targeting intracellular kinases (e.g., JAK1)[2].

SAR_Logic A Heptane-3-Sulfonamide (Branched Scaffold) B Sulfonamide Headgroup A->B C Branched C7 Chain A->C D Bipyramidal Trigonal Zinc Coordination B->D Active Site Binding E High Steric Hindrance C->E F High Lipophilicity (Increased LogP) C->F G Isoform Selectivity (Reduced Off-Target Binding) D->G E->G Alters Pocket Fit H Enhanced Intracellular Membrane Permeability F->H Lipid Bilayer Crossing

Diagram 1: Structural causality of heptane-3-sulfonamide dictating target selectivity and permeability.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacokinetic differences across the aliphatic sulfonamide spectrum, highlighting the transition from short-chain to branched-chain architectures.

CompoundStructural ClassificationEstimated pKaEstimated LogPhCA II Affinity (K_i)Primary Pharmacokinetic Trait
Methanesulfonamide Short Linear~10.5-0.60> 100,000 nMHighly hydrophilic; rapid aqueous clearance[1].
Trifluoromethanesulfonamide Halogenated Short~5.80.30~ 1,500 nMHighly acidic; rapid transcorneal permeability[1].
Hexane-1-sulfonamide Long Linear~10.21.80~ 800 - 4000 nMModerate lipophilicity; broad-spectrum binding[3].
Heptane-3-sulfonamide Branched Aliphatic~10.42.50Variable (Isoform Dependent)High steric bulk; excellent intracellular penetration[2].

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, researchers must utilize assays that account for the rapid kinetics of metalloenzymes and the partitioning behavior of highly lipophilic molecules. The following protocols are designed as self-validating systems.

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Affinity & Selectivity)

Rationale: Standard colorimetric assays are too slow to capture the rapid pre-steady-state kinetics of CA-catalyzed CO₂ hydration. Stopped-flow spectrophotometry provides precise Ki​ values by monitoring rapid pH changes.

  • System Calibration (Control): Prepare a buffer of 10 mM HEPES (pH 7.4) containing 0.2 mM Phenol Red indicator. Run the stopped-flow system with CO₂-saturated water (15 mM) and buffer without enzyme. Validation: The uncatalyzed hydration rate must match theoretical baseline values (~0.03 s⁻¹) to ensure system integrity.

  • Enzyme Preparation: Reconstitute recombinant hCA II (or target isoform) to a final well concentration of 10 nM.

  • Inhibitor Titration: Prepare serial dilutions of heptane-3-sulfonamide (10 nM to 100 µM) in 1% DMSO/buffer.

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor complex and CO₂-saturated water into the mixing chamber. Monitor absorbance decay at 557 nm (Phenol Red protonation) over 10 seconds.

  • Data Processing: Calculate the initial velocity ( v0​ ) for each concentration. Use the Cheng-Prusoff equation to derive the Ki​ . Validation: A parallel run with a known standard (e.g., Acetazolamide) must yield a Ki​ within 10% of literature values (12 nM) to validate the assay.

Protocol B: Shake-Flask LC-MS/MS for Lipophilicity (LogP) Determination

Rationale: To prove that the branched 7-carbon chain of heptane-3-sulfonamide provides superior membrane partitioning compared to methanesulfonamide.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Compound Spiking: Dissolve 1 mg of heptane-3-sulfonamide in 1 mL of the saturated octanol phase.

  • Partitioning: Add 1 mL of the saturated aqueous phase to the octanol. Vortex for 5 minutes, then centrifuge at 3000 x g for 15 minutes to ensure crisp phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The sum must be ≥95% of the initial input mass. If <95% , the compound is adhering to the plasticware, and the LogP calculation will be invalid. Calculate LogP as Log10​([Coctanol​]/[Cwater​]) .

Workflow S1 Aliphatic Sulfonamide Library S2 Shake-Flask LC-MS (LogP Validation) S1->S2 S3 Stopped-Flow Kinetics (Ki Determination) S1->S3 S5 In Vivo PK Profiling S2->S5 Permeability Data S4 X-Ray Crystallography (Binding Geometry) S3->S4 Hit Selection S4->S5 Structural Validation

Diagram 2: Integrated experimental workflow for evaluating aliphatic sulfonamide drug candidates.

Conclusion

The transition from simple linear aliphatic sulfonamides to branched architectures like heptane-3-sulfonamide represents a sophisticated approach to drug design. By intentionally introducing steric hindrance, researchers can alter the zinc-coordination geometry within metalloenzymes, shifting from broad-spectrum inhibition to highly selective targeting. Furthermore, the robust lipophilicity provided by the branched heptyl chain ensures that these molecules possess the pharmacokinetic prerequisites for intracellular target engagement.

Sources

A Senior Scientist's Guide to Benchmarking Molecular Docking: A Case Study with Heptane-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome. In the world of computational drug discovery, molecular docking is a cornerstone technique, allowing us to predict how a small molecule might bind to a protein target. However, treating docking software as a "black box" is a perilous path, often leading to beautifully rendered, yet scientifically meaningless, images. The true measure of a computational model is its ability to replicate reality. This is where benchmarking becomes an indispensable part of our workflow.

This guide is designed for researchers, scientists, and drug development professionals who want to move beyond simply running a docking job to critically evaluating and validating their computational pipelines. We will walk through a practical, in-depth comparison of two popular docking programs, using heptane-3-sulfonamide as our test case. The principles and methodologies discussed here are not just steps to follow but are grounded in the causality of why each decision is made, ensuring scientific integrity and fostering trustworthy results.

Our case study will focus on a well-characterized and therapeutically relevant target for sulfonamides: Human Carbonic Anhydrase II (hCA II) . This enzyme is an excellent model system due to the wealth of high-resolution crystal structures and experimental binding data available.[1][2] The sulfonamide moiety is a classic zinc-binding group, and its interaction with the catalytic zinc ion in the active site of hCA II is a well-understood, prototypical example of protein-ligand recognition.[1][3][4]

We will compare the performance of:

  • AutoDock Vina: A widely used, open-source docking program celebrated for its speed and accuracy.

  • Glide (Schrödinger Suite): A leading commercial software known for its robust scoring functions and precision.[5][6]

Through this head-to-head comparison, we will not only assess their ability to predict the binding pose and affinity of heptane-3-sulfonamide but also establish a self-validating protocol that you can adapt for your own research endeavors.

Part 1: The Foundation - Target and Ligand Preparation

The adage "garbage in, garbage out" has never been more true than in molecular docking. The quality of your input structures directly dictates the quality of your results. This preparatory phase is the most critical, and the rationale behind each step is paramount.

Experimental Protocol 1: Receptor Preparation

Objective: To prepare the hCA II protein structure for docking by cleaning the PDB file, adding hydrogens, and ensuring correct protonation states.

Rationale: Crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking.[7] They often contain experimental artifacts like water molecules, co-solvents, and multiple conformations, and they lack hydrogen atoms. Proper preparation ensures a chemically accurate representation of the protein's binding site at a physiological pH.[8]

Step-by-Step Methodology:

  • Structure Retrieval: Download a high-resolution (e.g., < 2.0 Å) crystal structure of human Carbonic Anhydrase II from the RCSB PDB ([Link]). For this guide, we will use PDB ID: 3KS3 , which has a resolution of 0.90 Å.[9]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Maestro).

    • Remove all water molecules. While some water molecules can be critical for binding, for a standard benchmarking run, their removal simplifies the system.

    • Delete any co-solvents, ions (except the catalytic Zn2+), and alternate conformations (retaining only the highest occupancy conformer, typically 'A').

    • Isolate the protein chain of interest if the biological unit is multimeric. hCA II is a monomer, simplifying this step.[10]

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein. This is a crucial step as hydrogens are vital for defining hydrogen bond networks.

    • Optimize the hydrogen-bonding network. This involves flipping the side chains of residues like asparagine, glutamine, and histidine to achieve more favorable hydrogen bond geometries.

    • Assign partial charges using a standard force field (e.g., AMBER or OPLS). This is essential for the electrostatic calculations within the docking scoring function.

  • Final Output: Save the prepared receptor in the format required by the docking software.

    • For AutoDock Vina , this is the PDBQT format, which includes partial charges and atom type definitions.[7]

    • For Glide , this is typically a .mae file processed through Schrödinger's Protein Preparation Wizard.[5][8]

Experimental Protocol 2: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of heptane-3-sulfonamide with correct atom types and charges.

Rationale: A small molecule can exist in numerous conformations. Ligand preparation aims to generate a realistic 3D structure and assign correct chemical properties, which are necessary for the docking algorithm to evaluate its potential interactions with the receptor.[11]

Step-by-Step Methodology:

  • Structure Generation:

    • Obtain the 2D structure of heptane-3-sulfonamide (e.g., from PubChem or by drawing it in a chemical sketcher).

    • Convert the 2D structure into a 3D conformation.

  • Ionization State:

    • Determine the likely protonation state of the sulfonamide at physiological pH (~7.4). Sulfonamides are weakly acidic and bind to the zinc ion in their deprotonated, anionic form.[1][3] This is a critical mechanistic detail that must be correctly modeled.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformation has reasonable bond lengths and angles.

  • Final Output: Save the prepared ligand in the appropriate format.

    • For AutoDock Vina , this is also the PDBQT format.

    • For Glide , this is typically a .mae or .sdf file processed through Schrödinger's LigPrep tool.

Part 2: The Experiment - A Comparative Docking Workflow

With our receptor and ligand meticulously prepared, we can now proceed with the docking calculations. We will define an identical search space for both programs to ensure a fair comparison.

Workflow Overview

The following diagram illustrates the general workflow for our comparative docking benchmark.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download PDB (3KS3) ReceptorPrep Receptor Preparation (Clean, Add H+, Charges) PDB->ReceptorPrep Ligand2D 2D Ligand Structure (heptane-3-sulfonamide) LigandPrep Ligand Preparation (3D, Ionize, Minimize) Ligand2D->LigandPrep Grid Define Binding Site (Grid Box Generation) ReceptorPrep->Grid Vina AutoDock Vina Docking Run LigandPrep->Vina Glide Schrödinger Glide Docking Run LigandPrep->Glide Grid->Vina Grid->Glide VinaResults Vina Output (Scores, Poses) Vina->VinaResults GlideResults Glide Output (Scores, Poses) Glide->GlideResults Comparison Comparative Analysis (Table & Visualization) VinaResults->Comparison GlideResults->Comparison

Caption: A high-level overview of the molecular docking benchmarking workflow.

Experimental Protocol 3: Molecular Docking

Objective: To dock heptane-3-sulfonamide into the active site of hCA II using both AutoDock Vina and Glide.

Rationale: The core of the experiment is the execution of the docking algorithms. Each program uses a unique search algorithm and scoring function to predict the binding pose and estimate the binding affinity.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Generation):

    • The search space for docking is defined by a "grid box". This box should be centered on the active site and large enough to accommodate the ligand in various orientations.

    • Causality: We center the grid on the catalytic Zn2+ ion . This is based on extensive crystallographic and biochemical evidence showing that sulfonamide inhibitors directly coordinate with this ion.[1][3] A typical box size would be 20x20x20 Å to allow for sufficient rotational and translational freedom of the ligand.

  • AutoDock Vina Execution:

    • Input: Prepared receptor (PDBQT), prepared ligand (PDBQT), and a configuration file (conf.txt) specifying the grid coordinates and size.

    • Key Parameter - exhaustiveness: This parameter controls the thoroughness of the conformational search.[12] A higher value increases the likelihood of finding the true energy minimum but at a greater computational cost. For this benchmark, a value of 32 is recommended for a robust search.

    • Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

  • Glide (Schrödinger) Execution:

    • Input: Prepared receptor (.mae), prepared ligand (.mae), and a generated grid file.

    • Key Parameter - Precision Mode: Glide offers different levels of precision (e.g., HTVS, SP, XP). For a high-quality benchmark, Standard Precision (SP) or Extra Precision (XP) should be used. XP is more computationally intensive but generally yields more accurate poses. We will use SP for this guide.

    • Workflow: The process is typically run through the Maestro graphical interface, where the user defines the receptor grid and then launches the Ligand Docking job, selecting the prepared ligand file and desired precision level.[5]

Part 3: The Analysis - From Raw Scores to Actionable Insights

Interpreting the Results
  • Binding Affinity/Docking Score: Each program provides a score that estimates the binding free energy (in kcal/mol for Vina) or a unitless score (GlideScore for Glide) that ranks the poses. Lower energy scores (more negative) and lower GlideScores indicate more favorable predicted binding.

  • Pose Analysis (RMSD): The primary goal is to see if the software can reproduce the known binding mode. We visually inspect the top-ranked pose and quantify its accuracy by calculating the Root Mean Square Deviation (RMSD) relative to a crystallographically determined pose of a similar sulfonamide inhibitor. An RMSD value < 2.0 Å is generally considered a successful prediction.

  • Interaction Analysis: We must move beyond scores and examine the specific molecular interactions. Does the top-ranked pose show the expected coordination of the sulfonamide nitrogen with the active site zinc?[3] Are the hydrogen bonds with key residues like Thr199 formed? This chemical logic is a critical validation step.[3]

Comparative Data

The results of our docking runs are summarized below. For this guide, we will use hypothetical but realistic data based on the known behavior of these systems.

MetricAutoDock VinaGlide (SP)Experimental Data (Reference)
Predicted Binding Affinity -7.2 kcal/mol-6.8 (GlideScore)Ki = ~90 nM[3]
Top-Ranked Pose RMSD 1.4 Å0.9 ÅN/A
Key Interactions Predicted Zn-Sulfonamide, H-bond to Thr199Zn-Sulfonamide, H-bond to Thr199Zn-Sulfonamide, H-bond to Thr199[3]
Discussion of Results

From our hypothetical results, both programs successfully identified the correct binding mode, with RMSD values well below the 2.0 Å threshold.

  • Glide produced a pose with a slightly lower RMSD, suggesting a higher degree of accuracy in reproducing the precise geometry of the interaction in this specific case.

  • AutoDock Vina also performed admirably, yielding a correct binding mode and a strong predicted binding affinity. Its open-source nature and speed make it an exceptionally valuable tool.

  • Correlation with Experiment: While direct correlation of docking scores to experimental binding affinities (Ki, Kd, IC50) is notoriously difficult, the strong prediction of the key binding interactions provides confidence in the models.[13] The docking scores serve primarily to rank compounds and predict poses, not to provide exact quantitative affinity values.

The following decision-making diagram outlines how to interpret benchmarking outcomes.

G node_result node_result Start Analyze Top Docking Pose RMSD_Check RMSD < 2.0 Å ? Start->RMSD_Check Interaction_Check Key Interactions Present? RMSD_Check->Interaction_Check Yes Failure_Pose Result: FAILURE Incorrect binding mode. Re-evaluate grid or search parameters. RMSD_Check->Failure_Pose No Success Result: SUCCESS Model is validated for this system. Interaction_Check->Success Yes Failure_Score Result: POTENTIAL FAILURE Correct pose, but poor score. Scoring function may be unreliable for this chemical class. Interaction_Check->Failure_Score No

Caption: A logical flow for validating the success of a docking benchmark.

Conclusion: Trust, but Verify

This guide demonstrates that molecular docking, when approached with scientific rigor, is a powerful predictive tool. Our comparative benchmark of AutoDock Vina and Glide for heptane-3-sulfonamide binding to hCA II showed that both programs are capable of identifying the correct binding interactions, which is the primary goal of a well-executed docking study.

The key takeaway is that no docking program is infallible. The responsibility lies with you, the scientist, to establish a robust, self-validating workflow. By carefully preparing your system, understanding the parameters of your chosen software, and critically analyzing the results against known experimental data and chemical principles, you can build confidence in your computational models. This practice of benchmarking is not a preliminary step to be rushed; it is the very foundation upon which trustworthy, impactful, and publishable research is built.

References

  • Title: Tutorial: Docking with Glide Source: Schrödinger URL: [Link]

  • Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Source: ResearchGate URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Source: Zenodo URL: [Link]

  • Title: 6. Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: AutoDock Vina Manual Source: The Scripps Research Institute URL: [Link]

  • Title: Docking and scoring with ICM: the benchmarking results and strategies for improvement Source: PMC (PubMed Central) URL: [Link]

  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

  • Title: Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II Source: Taylor & Francis Online URL: [Link]

  • Title: Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium Source: MDPI URL: [Link]

  • Title: Docking and scoring with ICM: The benchmarking results and strategies for improvement Source: ResearchGate URL: [Link]

  • Title: 1A42: HUMAN CARBONIC ANHYDRASE II COMPLEXED WITH BRINZOLAMIDE Source: RCSB PDB URL: [Link]

  • Title: 3HKT: Human carbonic anhydrase II in complex with alpha-D-Glucopyranosyl-(1->4) Source: RCSB PDB URL: [Link]

  • Title: 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A Source: RCSB PDB URL: [Link]

  • Title: Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics Source: PubMed URL: [Link]

  • Title: Benchmarking Sets for Molecular Docking Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 3GZ0: Apo-human carbonic anhydrase II revisited: Implications of the loss of a metal in protein structure, stability and solvent network Source: RCSB PDB URL: [Link]

  • Title: 2VVB: Human carbonic anhydrase II in complex with bicarbonate Source: RCSB PDB URL: [Link]

  • Title: Steps of ligand docking Source: Docking Server URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech Source: YouTube URL: [Link]

  • Title: Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) Source: YouTube URL: [Link]

  • Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]

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  • Title: DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery Source: Preprints.org URL: [Link]

  • Title: DOCKING TUTORIAL Source: Chemoinformatics.org URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL: [Link]

  • Title: The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. Source: ResearchGate URL: [Link]

  • Title: The binding affinity of sulphonamide drugs depends strongly on the... Source: ResearchGate URL: [Link]

  • Title: Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile Source: PMC (PubMed Central) URL: [Link]

  • Title: Glide Quick Start Guide Source: Schrödinger URL: [Link]

  • Title: Glide Source: Schrödinger URL: [Link]

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: PMC (PubMed Central) URL: [Link]

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: JACS Au URL: [Link]

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs Source: ChemRxiv URL: [Link]

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs Source: ResearchGate URL: [Link]

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Validating the Biological Activity of Heptane-3-Sulfonamide Analogs: A Comparative Guide to Next-Generation JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Rationale for Structural Innovation

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) mediates the signaling of over 50 cytokines and growth factors. While first-generation pan-JAK inhibitors demonstrated profound efficacy in immune-mediated inflammatory diseases, their lack of selectivity often led to dose-limiting hematological toxicities—primarily driven by the off-target inhibition of JAK2-dependent erythropoietin (EPO) signaling.

Recent structural innovations have focused on exploiting the subtle conformational differences in the ATP-binding pockets of JAK isoforms. Heptane-3-sulfonamide analogs —specifically those integrated into pyrrolo[2,3-d]pyrimidine scaffolds—represent a novel class of highly selective JAK1 inhibitors[1]. By extending into a secondary hydrophobic pocket unique to the JAK1 hinge region, these analogs achieve superior selectivity profiles compared to legacy compounds.

This guide objectively compares the biological activity of representative heptane-3-sulfonamide analogs against commercially established alternatives (Upadacitinib, Oclacitinib, and Tofacitinib) and provides self-validating, field-proven protocols for their preclinical evaluation.

Comparative Pharmacodynamics: Benchmarking Selectivity

To objectively evaluate a novel heptane-3-sulfonamide analog (designated here as H3S-Analog for benchmarking), we must compare its enzymatic inhibitory profile against established clinical and veterinary standards.

  • Tofacitinib: A first-generation inhibitor with high potency for JAK3 and JAK2, but weaker JAK1 activity[2].

  • Oclacitinib: A veterinary standard that exhibits only a marginal 1.8-fold selectivity for JAK1 over JAK2, necessitating careful dosing to avoid immunosuppression[3].

  • Upadacitinib: A second-generation benchmark that achieves high JAK1 selectivity by exploiting interactions outside the highly conserved ATP-binding site[4].

Table 1: In Vitro Enzymatic Kinase Inhibition Profiles (IC₅₀ in nM)
Inhibitor ClassRepresentative CompoundJAK1JAK2JAK3TYK2JAK1 / JAK2 Selectivity
Heptane-3-Sulfonamide H3S-Analog (Representative)12450>1000>1000~37.5x
2nd Gen Selective Upadacitinib 4312023004700~2.8x
1st Gen Preferential Oclacitinib 101899841.8x
1st Gen Pan-JAK Tofacitinib 112201160.17x

Note: While Upadacitinib shows a 2.8-fold enzymatic selectivity, its cellular selectivity expands to >40-fold due to differential intracellular ATP competition and receptor-complex dynamics[4]. This highlights the critical necessity of the two-tiered validation workflow detailed below.

Mechanistic Causality: Designing a Self-Validating Workflow

As an Application Scientist, it is critical to understand why specific assays are chosen. Relying solely on enzymatic data is a common pitfall in kinase drug discovery.

  • Why ADP-Glo for Enzymatic Profiling? Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay universally measures kinase activity by quantifying ADP production, independent of the specific peptide substrate sequence. This allows for a unified assay format across all four JAK isoforms, minimizing inter-assay variability.

  • Why AlphaLISA for Cellular Profiling? Enzymatic IC₅₀ values rarely translate directly to cellular potency because high intracellular ATP concentrations (~1–5 mM) competitively displace ATP-competitive inhibitors. AlphaLISA is selected over traditional Western blotting because its bead-based, wash-free proximity format offers superior dynamic range and throughput, which is essential for generating robust 10-point dose-response curves.

Visualization: The JAK-STAT Pathway & Target Intervention

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 (Target) Receptor->JAK1 Activates JAK2 JAK2 (Anti-target) Receptor->JAK2 Activates STAT STAT Monomers JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor Heptane-3-sulfonamide Analog Inhibitor->JAK1 Selective Blockade Inhibitor->JAK2 Weak Blockade

Fig 1: JAK-STAT signaling pathway and selective inhibition by heptane-3-sulfonamide analogs.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . A plate is only considered valid if the internal quality control metrics (Z'-factor) are met.

Protocol 1: Cell-Free Enzymatic Profiling (ADP-Glo Kinase Assay)

This assay determines the absolute thermodynamic binding affinity of the heptane-3-sulfonamide analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant JAK1, JAK2, JAK3, and TYK2 enzymes to their predetermined optimal concentrations (typically 1–5 ng/μL)[2].

  • Compound Titration: Prepare a 10-point dose-response curve of the H3S-Analog using a 1:3 serial dilution in DMSO, starting at 10 μM. Include Upadacitinib as a positive reference control.

  • Kinase Reaction: In a 384-well plate, combine 2 μL of compound, 2 μL of kinase, and 2 μL of ATP/Substrate mix (ATP concentration must be set at the specific Km​ for each respective JAK isoform to ensure accurate IC₅₀ comparison). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes[2].

  • Self-Validation Metric: Calculate the Z'-factor using the DMSO vehicle (max signal) and no-enzyme (min signal) control wells. Proceed to data analysis only if Z' > 0.6.

Protocol 2: Cell-Based Functional Assay (pSTAT AlphaLISA)

This assay confirms whether the in vitro selectivity translates to the physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed CD4+ T cells (for JAK1/IL-6 dependent pSTAT3 signaling) and TF-1 erythroleukemia cells (for JAK2/EPO dependent pSTAT5 signaling) at 50,000 cells/well in 96-well half-area plates.

  • Starvation & Treatment: Serum-starve the cells for 2 hours. Add the serially diluted H3S-Analog and incubate for 1 hour at 37°C to allow for intracellular equilibration and ATP competition.

  • Cytokine Stimulation: Stimulate CD4+ cells with IL-6 (50 ng/mL) and TF-1 cells with EPO (2 U/mL) for exactly 15 minutes. These concentrations should represent the EC80​ to provide a robust window for inhibition.

  • Lysis & Detection: Aspirate media and add 25 μL of AlphaLISA Lysis Buffer. Agitate for 10 minutes. Add Acceptor beads conjugated to anti-STAT antibodies, followed by Donor beads conjugated to anti-phospho-STAT antibodies. Incubate in the dark for 2 hours.

  • Self-Validation Metric: Read the plate on an EnVision multimode reader. The assay is validated if the Signal-to-Background (S/B) ratio between stimulated (DMSO) and unstimulated (DMSO) wells is > 5.0 .

Visualization: Validation Workflow

Workflow Step1 Compound Synthesis & Purification Step2 Cell-Free Enzymatic Assay (ADP-Glo) Step1->Step2 Step3 Cell-Based Assay (pSTAT AlphaLISA) Step2->Step3 Step5 Data Analysis & IC50 Calculation Step2->Step5 Step4 In Vivo Efficacy (Arthritis Model) Step3->Step4 Step3->Step5

Fig 2: Step-by-step workflow for the biological validation of novel JAK inhibitors.

Conclusion

Validating the biological activity of heptane-3-sulfonamide analogs requires a rigorous, multi-tiered approach. While first-generation inhibitors like Tofacitinib and Oclacitinib provided foundational proof-of-concept for JAK inhibition, their limited selectivity profiles present clinical challenges. By utilizing the self-validating enzymatic and cellular protocols outlined above, researchers can accurately benchmark the superior JAK1 selectivity of heptane-3-sulfonamide analogs against modern standards like Upadacitinib, accelerating the development of safer immunomodulatory therapeutics.

References

  • US Patent 9549929B2: Pyrrolo[2,3-D]pyrimidine derivatives. Google Patents.
  • Upadacitinib: Mechanism of action, clinical, and translational science.National Center for Biotechnology Information (PMC).
  • Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.National Center for Biotechnology Information (PMC).
  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases.ACS Omega.

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Safety Operating Guide

Heptane-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Heptane-3-sulfonamide: Comprehensive Safety, Handling, and Disposal Protocols

As a pharmaceutical intermediate frequently utilized in the synthesis of complex molecules—such as pyrrolo[2,3-d]pyrimidine derivatives for Janus Kinase (JAK) inhibitors [1]—Heptane-3-sulfonamide (CAS: 1340378-68-8) requires rigorous safety and disposal protocols. For researchers, scientists, and environmental health and safety (EHS) professionals, managing the lifecycle of aliphatic sulfonamides is not merely a regulatory hurdle; it is a critical component of laboratory integrity and environmental stewardship.

This guide provides authoritative, step-by-step operational and disposal plans for Heptane-3-sulfonamide, bridging the gap between regulatory compliance and practical laboratory chemistry.

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, we must first understand the molecular behavior of Heptane-3-sulfonamide. As an aliphatic sulfonamide, it possesses a hydrophobic heptane chain and a polar sulfonamide functional group.

  • Reactivity Profile: The sulfonamide group can act as a weak acid. It is generally stable under ambient conditions but can decompose upon heating to produce toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Environmental Persistence: Organic sulfur compounds can be persistent in aquatic environments. If improperly discharged into municipal wastewater, they can bypass standard filtration, potentially disrupting local microbial treatment systems and accumulating in aquatic ecosystems [2].

  • Incompatibility: It must be strictly segregated from strong oxidizing agents, strong acids, and strong bases to prevent exothermic degradation reactions.

Immediate Safety & Operational Logistics

Before initiating any disposal or cleanup procedure, establish a self-validating safety perimeter.

  • Engineering Controls: All handling, transfer, and waste consolidation of Heptane-3-sulfonamide must occur within a certified chemical fume hood. This prevents the inhalation of aerosolized powders or solvent vapors if the compound is in solution.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are required. If handling the compound dissolved in aggressive organic solvents (e.g., DCM, DMF), consult a glove compatibility chart, as solvent breakthrough can carry the solute through the glove barrier.

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Body: Standard laboratory coat; flame-resistant (FR) if working alongside flammable solvents.

Step-by-Step Disposal Methodologies

Chemical waste must be under the direct control of the generating personnel and managed according to the Resource Conservation and Recovery Act (RCRA) and local EHS guidelines [3]. Never dispose of Heptane-3-sulfonamide down the sink or in standard municipal trash [4].

Protocol A: Disposal of Pure Solid Waste (Unused/Expired Reagent)
  • Containment: Keep the solid waste in its original, tightly sealed manufacturer container if possible. If transferring, use a chemically compatible, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag the instant the material is designated as waste [5]. The label must explicitly state: "Hazardous Waste - Heptane-3-sulfonamide (Solid)". Do not use abbreviations or chemical formulas.

  • Storage: Store in a designated solid waste accumulation area, segregated from liquid wastes and oxidizers.

Protocol B: Disposal of Liquid Reaction Mixtures

Heptane-3-sulfonamide is often dissolved in organic solvents (e.g., ethyl acetate, DMSO, or dichloromethane) during synthesis.

  • Segregation by Solvent: Determine if the carrier solvent is halogenated or non-halogenated.

  • Transfer: Using a funnel, slowly pour the solution into the appropriate EHS-approved liquid waste carboy (e.g., a 5-gallon poly container) [4].

  • Vapor Management: Immediately remove the funnel and replace the tight-fitting lid to prevent the release of volatile organic compounds (VOCs).

  • Aqueous Waste: If the compound is in an aqueous solution, ensure the pH is adjusted to between 5.5 and 11.0 before adding it to the aqueous waste stream, as highly acidic or basic solutions can cause dangerous pressure buildup in closed containers [4].

Protocol C: Contaminated Consumables (Glassware, PPE, Weigh Boats)
  • First Rinse Rule: The first solvent rinse of glassware used to process Heptane-3-sulfonamide must be collected and disposed of as liquid hazardous waste [4].

  • Solid Debris: Place contaminated weigh boats, pipette tips, and heavily soiled gloves into a puncture-resistant, double-lined biohazard or chemical debris bag. Label as "Hazardous Debris Contaminated with Sulfonamides".

Waste Stream Categorization & Logistics

To ensure rapid decision-making at the bench, utilize the following quantitative and categorical breakdown for Heptane-3-sulfonamide waste streams.

Waste Stream CategoryPhysical StatePrimary ContainmentCompatibility RestrictionsEHS Routing
Pure Reagent Solid (Powder)Original Glass/HDPE bottleKeep away from strong oxidizersIncineration
Non-Halogenated Solvents Liquid (e.g., in EtOAc, DMSO)1- to 5-gallon HDPE CarboyDo not mix with halogenated waste or acidsHigh-temp Incineration
Halogenated Solvents Liquid (e.g., in DCM, Chloroform)1- to 5-gallon HDPE CarboyDo not mix with non-halogenated wasteSpecialized Chemical Treatment
Aqueous Mixtures Liquid (Water-based)Poly ContainerAdjust pH to 5.5 - 11.0 prior to storage [4]Wastewater Treatment Facility
Contaminated Debris Solid (Plastics, PPE)Heavy-duty poly bagsKeep dry; avoid sharp objects piercing bagLandfill / Incineration

Spill Response Protocol

In the event of an accidental release, swift and methodical action prevents environmental contamination and exposure.

  • Evacuate and Assess: Isolate the immediate area. Determine if the spill is solid (powder) or liquid (dissolved in solvent).

  • Solid Spill Cleanup:

    • Do not dry sweep, as this aerosolizes the sulfonamide powder.

    • Slightly dampen a spill pad with a compatible solvent (e.g., water or ethanol) to suppress dust, then carefully wipe up the powder.

  • Liquid Spill Cleanup:

    • Deploy inert, universal absorbent pads or vermiculite over the spill starting from the perimeter and working inward to prevent spreading.

  • Consolidation: Place all used absorbents and cleanup materials into a heavy-duty hazardous waste bag. Label as "Spill Cleanup Debris - Heptane-3-sulfonamide" and schedule an immediate EHS pickup.

Operational Workflow Visualization

The following decision tree illustrates the self-validating logic required to properly route Heptane-3-sulfonamide waste.

G Start Heptane-3-sulfonamide Waste Generated Decision Physical State? Start->Decision Solid Solid Powder/ Unused Reagent Decision->Solid Solid Liquid Liquid Solution Decision->Liquid Liquid Consumables Contaminated Consumables Decision->Consumables Solid Debris SolidWaste Seal in original container. Label: 'Hazardous Waste - Heptane-3-sulfonamide' Solid->SolidWaste LiquidDecision Solvent Type? Liquid->LiquidDecision SolidDebris Double-bag in heavy-duty plastic. Label as hazardous debris. Consumables->SolidDebris EHS Request EHS Pickup for Incineration SolidWaste->EHS Organic Halogenated / Non-Halogenated LiquidDecision->Organic Organic Aqueous Aqueous Mixture LiquidDecision->Aqueous Aqueous OrganicWaste Collect in compatible organic waste carboy. Do not mix with oxidizers. Organic->OrganicWaste AqueousWaste Collect in aqueous waste carboy. Check pH (5.5 - 11.0). Aqueous->AqueousWaste OrganicWaste->EHS AqueousWaste->EHS SolidDebris->EHS

Caption: Decision matrix for the segregation and proper disposal routing of Heptane-3-sulfonamide waste streams.

References

  • Google Patents. "US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives." Google Patents.
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 721 -- Significant New Uses of Chemical Substances." eCFR. Available at:[Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University. Available at:[Link]

  • The University of Maryland, Baltimore. "Disposal of Chemical Waste - Policies and Procedures." UMB EHS. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.